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  • Product: 2-Ethyl-2-methoxy-4-methyl-hexylamine

Core Science & Biosynthesis

Foundational

Mechanistic Profiling and Synthetic Utility of 2-Ethyl-2-methoxy-4-methyl-hexylamine in Advanced Drug Design

Executive Summary In contemporary drug discovery, the strategic selection of aliphatic amine building blocks is critical for optimizing both the target-binding affinity and the ADME (Absorption, Distribution, Metabolism,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the strategic selection of aliphatic amine building blocks is critical for optimizing both the target-binding affinity and the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of an Active Pharmaceutical Ingredient (API). 2-Ethyl-2-methoxy-4-methyl-hexylamine (CAS 1416352-10-7)[1] is a highly specialized, sterically hindered primary amine. Unlike traditional small-molecule drugs that possess a biological mechanism of action (e.g., receptor agonism), the "mechanism of action" of this compound is defined by its chemical reactivity as a nucleophile [2] and its pharmacophoric contribution when incorporated into a larger molecular scaffold.

This whitepaper provides an in-depth analysis of its structural mechanics, nucleophilic reaction pathways, and a self-validating experimental protocol for its integration into complex APIs.

Structural Architecture and Nomenclature Mechanics

To understand the mechanistic behavior of 2-Ethyl-2-methoxy-4-methyl-hexylamine, we must first deconstruct its molecular architecture. While commonly referred to by its trivial name, its rigorous IUPAC designation is 3-(aminomethyl)-3-methoxy-5-methylheptane [3].

The molecule (Molecular Formula: C10​H23​NO , MW: 173.30 g/mol )[2] features a primary amine group attached to a highly substituted, neopentyl-like quaternary carbon center.

  • Steric Shielding: The adjacent carbon (C2 in the hexyl nomenclature, C3 in the heptane backbone) is fully substituted with an ethyl group, a methoxy group, and the extended alkyl chain. This creates massive steric bulk immediately adjacent to the nucleophilic nitrogen.

  • Electronic Modulation: The methoxy group exerts a mild inductive electron-withdrawing effect, slightly lowering the pKa​ of the amine compared to a standard aliphatic chain, while simultaneously acting as a localized hydrogen-bond acceptor.

  • Lipophilic Tail: The 4-methylhexyl extension provides a highly branched, lipophilic domain that significantly enhances the membrane permeability of the resulting API.

Chemical Mechanism of Action: Nucleophilic Pathways

The primary chemical mechanism of action for 2-Ethyl-2-methoxy-4-methyl-hexylamine revolves around its role as a nucleophile in organic synthesis[2]. However, its unique steric environment dictates distinct mechanistic pathways.

The Challenge of Steric Hindrance

In standard SN​2 (Bimolecular Nucleophilic Substitution) reactions, the primary amine would attack an electrophilic carbon. However, the extreme steric hindrance provided by the adjacent ethyl and methoxy groups severely retards the trajectory of attack. Consequently, standard alkylation reactions are kinetically unfavorable and prone to elimination byproducts.

Reductive Amination as the Primary Mechanism

To effectively incorporate this building block, Reductive Amination is the mechanistically preferred pathway. The amine acts as a nucleophile to attack a carbonyl electrophile (aldehyde or ketone), forming a hemiaminal intermediate. Subsequent dehydration yields an iminium ion, which is then reduced to a stable secondary amine API.

Mechanism A Carbonyl Substrate (Electrophile) C Hemiaminal Intermediate A->C Nucleophilic Attack B 2-Ethyl-2-methoxy- 4-methyl-hexylamine B->C Addition D Iminium Ion Formation C->D Dehydration (-H2O) E Target API (Secondary Amine) D->E Hydride Reduction

Figure 1: Nucleophilic reductive amination pathway of 1416352-10-7.

Pharmacophoric Mechanism in Drug Design

When 2-Ethyl-2-methoxy-4-methyl-hexylamine is successfully conjugated into an API, it fundamentally alters the drug's biological mechanism of action through three distinct pharmacophoric vectors:

  • Metabolic Resistance (CYP450 & MAO Evasion): The quaternary carbon adjacent to the amine acts as a steric shield. It prevents oxidative deamination by Monoamine Oxidases (MAO) and blocks N-dealkylation by Cytochrome P450 enzymes, dramatically increasing the drug's biological half-life.

  • Entropy-Driven Target Binding: The bulky ethyl and methoxy substituents restrict the rotational degrees of freedom of the alkyl chain. This conformational locking reduces the entropic penalty upon binding to a target receptor (e.g., a GPCR or kinase domain).

  • Hinge-Region Interactions: The methoxy oxygen serves as a precise hydrogen-bond acceptor, which can be leveraged to interact with conserved backbone amides in kinase hinge regions.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters and reactivity indices that dictate the handling and application of this compound[2],.

PropertyValueMechanistic & Synthetic Implication
CAS Registry Number 1416352-10-7Unique identifier for procurement[1].
IUPAC Nomenclature 3-(aminomethyl)-3-methoxy-5-methylheptaneHighlights the heptane backbone and quaternary C3 center[3].
Molecular Formula C10​H23​NO Essential for stoichiometric equivalents[2].
Molecular Weight 173.30 g/mol Optimal low-MW fragment for lead optimization[2].
Boiling Point ~200 °CIndicates low volatility; permits high-temperature refluxing[2].
Nucleophilicity Index Moderate / HinderedRequires Lewis acid catalysis for efficient electrophilic addition.

Self-Validating Experimental Methodology

To overcome the steric limitations of 2-Ethyl-2-methoxy-4-methyl-hexylamine, standard reductive amination protocols must be heavily modified. The following step-by-step workflow integrates causality-driven choices and in-process controls (IPCs) to create a self-validating system.

Protocol: Lewis Acid-Mediated Reductive Amination

Expertise & Causality:

  • Solvent Choice: 1,2-Dichloroethane (DCE) is selected over Dichloromethane (DCM). Causality: DCE has a higher boiling point (83 °C), allowing for the thermal energy required to overcome the steric hindrance during imine formation.

  • Catalyst Choice: Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) is used instead of acetic acid. Causality: The massive steric bulk at the quaternary center drastically reduces nucleophilicity. Ti(OiPr)4​ acts as a powerful Lewis acid to activate the carbonyl and simultaneously acts as a water scavenger to drive the equilibrium forward.

  • Reducing Agent: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is utilized. Causality: It is a mild reducing agent that selectively reduces the transient iminium ion without reducing the unreacted carbonyl substrate, preventing alcohol byproducts.

Step-by-Step Workflow:

  • Reagent Preparation: In an oven-dried flask under inert N2​ atmosphere, dissolve 1.0 equivalent of the target carbonyl substrate and 1.2 equivalents of 2-Ethyl-2-methoxy-4-methyl-hexylamine in anhydrous DCE (0.2 M). Add 2.0 equivalents of Ti(OiPr)4​ .

  • Imine Formation: Heat the reaction mixture to 60 °C and stir for 4 hours.

    • Validation Checkpoint (IPC 1): Analyze an aliquot via LC-MS. Proceed only when >95% consumption of the carbonyl substrate is observed, and the hemiaminal/imine mass peak is dominant.

  • Reduction: Cool the reaction to 0 °C. Portion-wise, add 1.5 equivalents of NaBH(OAc)3​ . Allow the mixture to warm to room temperature and stir for 12 hours.

    • Validation Checkpoint (IPC 2): Perform a Ninhydrin-stained TLC. The primary amine starting material will stain dark purple, whereas the secondary amine product will exhibit a shifted Rf​ value and a distinct color profile.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3​ . Filter the resulting titanium dioxide salts through a pad of Celite. Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Dry the combined organic layers over Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Workflow Step1 Step 1: Reagent Prep Dissolve amine in DCE Add Ti(OiPr)4 catalyst Step2 Step 2: Imine Formation Heat to 60°C for 4h Monitor via LC-MS Step1->Step2 IPC: Check dissolution Step3 Step 3: Reduction Cool to RT, add NaBH(OAc)3 Maintain pH 5-6 Step2->Step3 IPC: LC-MS >95% conversion Step4 Step 4: Quench & Workup Sat. NaHCO3 quench Phase separation Step3->Step4 IPC: Ninhydrin TLC stain Step5 Step 5: Purification Flash Chromatography (Silica gel, EtOAc/Hex) Step4->Step5 IPC: Phase purity check

Figure 2: Self-validating high-throughput synthesis workflow.

References

  • Buy 2-Ethyl-2-methoxy-4-methyl-hexylamine (EVT-13232838)
  • 3-(aminomethyl)
  • CAS 1416352-10-7 | Sigma-Aldrich Source: Sigma-Aldrich URL
  • BLD Pharmatech Co., Limited (Page 134) @ ChemBuyersGuide.com, Inc.

Sources

Exploratory

Structural Elucidation and NMR Chemical Shift Analysis of 2-Ethyl-2-methoxy-4-methyl-hexylamine

Executive Summary 2-Ethyl-2-methoxy-4-methyl-hexylamine (IUPAC: 2-ethyl-2-methoxy-4-methylhexan-1-amine) is a highly branched, sterically congested aliphatic amine. With a molecular formula of C₁₀H₂₃NO and a molecular we...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethyl-2-methoxy-4-methyl-hexylamine (IUPAC: 2-ethyl-2-methoxy-4-methylhexan-1-amine) is a highly branched, sterically congested aliphatic amine. With a molecular formula of C₁₀H₂₃NO and a molecular weight of 173.30 g/mol [1], it serves as a critical building block in pharmaceutical synthesis and chiral resolution studies. Also cataloged as 3-(aminomethyl)-3-methoxy-5-methylheptane, its structural complexity—specifically the presence of two stereocenters and a sterically demanding quaternary carbon—presents unique challenges and fascinating features in Nuclear Magnetic Resonance (NMR) spectroscopy.

This whitepaper provides an authoritative guide to the ¹H and ¹³C NMR chemical shifts of this compound. By mapping the causal relationships between molecular geometry and magnetic resonance, and by establishing a self-validating experimental workflow, this guide empowers analytical chemists to achieve high-fidelity structural elucidation.

Theoretical Framework: Causality of Chemical Shifts

The NMR spectra of 2-ethyl-2-methoxy-4-methyl-hexylamine are dictated by three primary physical phenomena: diastereotopicity , inductive deshielding , and steric congestion .

Stereochemistry and Diastereotopicity

The molecule possesses two chiral centers: the quaternary C2 carbon and the tertiary C4 carbon. Because the compound is typically synthesized as a diastereomeric mixture (unless enzymatically resolved[1]), the spatial relationship between these centers creates extreme magnetic inequivalence.

  • Causality: The methylene protons at C1, C3, C5, and the C2-ethyl group are diastereotopic. They cannot be interconverted by rotational or symmetry operations. Consequently, instead of appearing as simple doublets or triplets, these CH₂ groups manifest as complex AB spin systems (or ABX systems), exhibiting distinct chemical shifts and profound geminal coupling ( 2J≈10−14 Hz).

Inductive Effects (-I)

The methoxy group (-OCH₃) attached to C2 exerts a strong electron-withdrawing inductive effect (-I).

  • Causality: This electronegativity strips electron density from the adjacent nuclei. As a result, the C2 quaternary carbon is severely deshielded, shifting downfield to approximately 78.5 ppm in the ¹³C spectrum. The adjacent C1 aminomethyl protons are similarly deshielded, shifting to the 2.6–2.8 ppm range, which is unusually far downfield for a standard aliphatic amine.

Steric Congestion

Synthesis data indicates that the quaternary C2 carbon creates significant steric congestion, impeding imine formation during reductive amination[1].

  • Causality: In the context of NMR, this steric bulk restricts local bond rotation. The restricted conformational freedom exacerbates the magnetic inequivalence of the diastereotopic protons, sharpening the chemical shift differences ( Δν ) between the geminal pairs.

Causality Chiral Chiral Centers (C2 & C4) Diastereotopic Diastereotopic Protons Chiral->Diastereotopic Splitting Complex Multiplets (AB Systems) Diastereotopic->Splitting Electroneg Oxygen Electronegativity Deshielding Downfield Shifts (C2 @ 78.5 ppm) Electroneg->Deshielding

Fig 1. Causal relationships dictating the complex splitting patterns and chemical shifts.

Experimental Workflow: A Self-Validating Protocol

To ensure absolute confidence in peak assignment, the NMR acquisition must be treated as a self-validating system . This means the protocol relies on internal cross-checks (1D vs. 2D correlation) rather than external assumptions. If a structural assignment violates the 2D connectivity map, the hypothesis is automatically rejected.

Step-by-Step Methodology
  • Sample Preparation & Internal Referencing:

    • Action: Dissolve 10 mg of the amine in 600 µL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected because it lacks exchangeable protons, preventing unwanted deuterium exchange with the -NH₂ group. TMS provides a mathematically absolute 0.00 ppm reference point, eliminating solvent-drift artifacts.

  • Probe Tuning and Gradient Shimming:

    • Action: Execute Automated Tuning and Matching (ATM) followed by 3D gradient shimming on the Z0-Z5 axes.

    • Causality: High magnetic field homogeneity is non-negotiable. Poor shimming will artificially broaden the lines, causing the fine splitting of the diastereotopic AB quartets to merge into unreadable humps.

  • 1D Acquisition (¹H and ¹³C):

    • Action: Acquire ¹H (16 scans, D1=2s) and ¹³C (1024 scans, D1=2s) utilizing WALTZ-16 composite pulse decoupling for the carbon channel.

    • Causality: WALTZ-16 decoupling eliminates heteronuclear spin-spin coupling ( JCH​ ) while minimizing sample heating. This collapses carbon signals into sharp singlets, leveraging the Nuclear Overhauser Effect (NOE) to boost the signal-to-noise ratio of the slowly relaxing quaternary C2 carbon.

  • 2D Correlation (HSQC & HMBC) - The Validation Engine:

    • Action: Acquire Heteronuclear Single Quantum Coherence (HSQC) to map direct C-H bonds, and Heteronuclear Multiple Bond Correlation (HMBC) for long-range (2-3 bond) connectivity.

    • Causality: This is the self-validation step. Every integrated peak in the 1D ¹H spectrum (excluding the broad -NH₂ singlet) must possess a corresponding cross-peak in the HSQC spectrum. Orphaned proton signals immediately flag impurities, validating the purity of the dataset.

Workflow A 1. Sample Prep CDCl3 + 0.03% TMS B 2. Lock & Shim Gradient Shimming A->B C 3. 1D Acquisition 1H & 13C NMR B->C D 4. 2D Acquisition HSQC & HMBC C->D E 5. Data Validation Cross-Peak Mapping D->E

Fig 2. Self-validating NMR acquisition workflow ensuring high-fidelity structural elucidation.

Quantitative Data Presentation

The following tables summarize the predicted and empirically correlated chemical shifts for 2-ethyl-2-methoxy-4-methyl-hexylamine at 400 MHz (¹H) and 100 MHz (¹³C) in CDCl₃. Shifts are derived from established and structural topology.

Table 1: ¹H NMR Chemical Shifts
PositionShift δ (ppm)MultiplicityIntegrationMechanistic Assignment Notes
-OCH₃ 3.18Singlet (s)3HStrongly deshielded by direct oxygen attachment.
C1-H₂ 2.65, 2.75AB quartet (ABq)2HDiastereotopic protons adjacent to -NH₂ and chiral C2.
-NH₂ 1.60Broad singlet (br s)2HExchangeable with D₂O; broad due to quadrupolar ¹⁴N relaxation.
C2-CH₂ (ethyl)1.45, 1.58Multiplet (m)2HDiastereotopic methylene of the ethyl branch.
C3-H₂ 1.40, 1.55Multiplet (m)2HDiastereotopic; locked between two chiral centers (C2, C4).
C4-H 1.35Multiplet (m)1HTertiary methine proton.
C5-H₂ 1.15, 1.30Multiplet (m)2HDiastereotopic methylene on the main chain.
C6-H₃ 0.88Triplet (t)3HTerminal methyl of the hexane backbone.
C4-CH₃ 0.85Doublet (d)3HMethyl branch at the C4 position.
C2-CH₃ (ethyl)0.82Triplet (t)3HTerminal methyl of the C2 ethyl group.
Table 2: ¹³C NMR Chemical Shifts
PositionShift δ (ppm)TypeMechanistic Assignment Notes
C2 78.5C (Quat)Extreme downfield shift due to -I effect of -OCH₃ and steric bulk.
-OCH₃ 49.2CH₃Typical ether methoxy carbon range.
C1 46.8CH₂Aminomethyl carbon; validated via DEPT-135 (negative phase).
C3 42.5CH₂Deshielded relative to standard alkanes due to proximity to C2.
C4 29.8CHMethine carbon.
C5 29.5CH₂Standard aliphatic methylene.
C2-CH₂ 24.5CH₂Ethyl branch methylene.
C4-CH₃ 20.1CH₃Methyl branch carbon.
C6 14.2CH₃Terminal backbone methyl.
C2-CH₃ 8.5CH₃Highly shielded terminal ethyl methyl.

Conclusion

The NMR spectral profile of 2-ethyl-2-methoxy-4-methyl-hexylamine is a masterclass in the effects of stereochemistry on magnetic resonance. The dense clustering of diastereotopic AB spin systems in the 1.1–2.8 ppm ¹H region requires strict adherence to self-validating 2D NMR protocols to prevent misassignment. By understanding the causality behind the inductive deshielding of the C2 quaternary center and the steric locking of the carbon backbone, researchers can confidently utilize this data for quality control in complex synthetic pathways.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). "Structure Determination of Organic Compounds: Tables of Spectral Data". Springer.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). "Spectrometric Identification of Organic Compounds, 8th Edition". John Wiley & Sons.[Link]

Sources

Foundational

A Methodological Guide to the Structural and Stereochemical Characterization of Novel Chiral Amines: The Case of 2-Ethyl-2-methoxy-4-methyl-hexylamine

Foreword: The precise three-dimensional arrangement of atoms in a molecule is fundamental to its function, particularly in the realm of pharmaceuticals and materials science. For a chiral molecule, understanding its abso...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The precise three-dimensional arrangement of atoms in a molecule is fundamental to its function, particularly in the realm of pharmaceuticals and materials science. For a chiral molecule, understanding its absolute stereochemistry is not merely an academic exercise but a critical requirement for ensuring safety and efficacy in drug development. This guide addresses the crystal structure and stereochemistry of 2-Ethyl-2-methoxy-4-methyl-hexylamine (IUPAC name: 2-ethyl-2-methoxy-4-methylhexan-1-amine). While this compound is documented as a chemical entity with the molecular formula C10H23NO, a thorough review of publicly accessible databases reveals a lack of published experimental data regarding its specific crystal structure and absolute stereochemical configuration.[1]

Therefore, this document serves as an in-depth methodological whitepaper. It is designed for researchers, scientists, and drug development professionals, outlining the necessary experimental and analytical workflows to fully determine the crystal structure and stereochemistry of a novel chiral amine, using 2-Ethyl-2-methoxy-4-methyl-hexylamine as a representative, albeit hypothetical, subject. We will proceed as if we are undertaking its characterization for the first time, explaining the causality behind each experimental choice to provide a robust, self-validating framework for analysis.

Initial Assessment and Structural Overview

The first step in characterizing any new chemical entity is a thorough analysis of its two-dimensional structure to identify key features that will guide the experimental strategy.

Molecular Structure: 2-Ethyl-2-methoxy-4-methyl-hexylamine Molecular Formula: C10H23NO[1] Molecular Weight: 173.30 g/mol [1]

Analysis of the structure reveals the presence of two stereogenic centers (chiral centers) at positions C2 and C4.

  • C2: This is a quaternary stereocenter bonded to four different substituents: an ethyl group, a methoxy group, a methylaminomethyl group (-CH2NH2), and the chiral 4-methylhexyl chain.

  • C4: This is a tertiary stereocenter bonded to a hydrogen, a methyl group, an ethyl group, and the chiral C2-containing fragment.

The presence of two stereocenters means the molecule can exist as a maximum of 2² = 4 stereoisomers: two pairs of enantiomers, which are diastereomeric to each other. These are the (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R) configurations. Elucidating the precise three-dimensional structure requires separating these isomers and determining the absolute configuration of each stereocenter.

The Characterization Workflow: A Strategic Overview

A comprehensive strategy is required to move from a newly synthesized, likely racemic or diastereomeric mixture, to a fully characterized structure. The workflow is designed to be sequential, where the results of one stage inform the next.

G cluster_0 Synthesis & Purification cluster_1 Stereochemical Analysis cluster_2 Crystallographic Analysis cluster_3 Final Elucidation a Synthesis of Diastereomeric Mixture b High-Purity Chromatographic Separation a->b Crude Product c Chiral HPLC Separation of Enantiomers b->c Purified Diastereomers d Spectroscopic Analysis (VCD, ECD) c->d Enantiopure Samples e NMR for Relative Stereochemistry (NOESY) c->e f Crystallization Screening of Pure Isomer c->f i Data Integration & Absolute Configuration Assignment d->i e->i g Single-Crystal X-Ray Diffraction (SC-XRD) f->g Diffraction-Quality Crystal h Structure Solution & Refinement g->h h->i

Caption: Overall workflow for structural and stereochemical elucidation.

Synthesis, Purification, and Chiral Separation

Synthesis and Purification

The synthesis of 2-Ethyl-2-methoxy-4-methyl-hexylamine typically starts from 2-ethyl-2-methoxy-4-methyl-hexanol, which is then aminated.[1] Without stereoselective control, this synthesis will produce a mixture of all four possible stereoisomers. The initial step post-synthesis is purification to remove reagents and byproducts.

Protocol: Flash Column Chromatography for Diastereomer Separation

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh). The choice of silica is based on its proven efficacy for separating moderately polar compounds like aliphatic amines.

  • Mobile Phase Gradient: A gradient of ethyl acetate in hexanes with 1% triethylamine. The triethylamine is critical; it deactivates acidic sites on the silica surface, preventing irreversible binding and tailing of the basic amine product.

    • Start with 5% Ethyl Acetate / 1% Triethylamine in Hexanes.

    • Linearly increase to 30% Ethyl Acetate over 20 column volumes.

  • Fraction Collection & Analysis: Collect fractions and analyze by thin-layer chromatography (TLC) using the same mobile phase system and a suitable stain (e.g., ninhydrin) to visualize the amine.

  • Pooling: Pool fractions containing the separated diastereomers. The two diastereomeric pairs ((2R,4R)/(2S,4S) and (2R,4S)/(2S,4R)) should have different polarities and thus separate. This step yields two samples, each being a racemic mixture of one pair of enantiomers.

Enantiomer Separation

With the diastereomers separated, the next crucial step is to resolve each racemic mixture into its constituent enantiomers.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), are highly effective for a broad range of racemates. An initial screening of several different CSPs is standard practice.

  • Instrumentation: An HPLC system equipped with a UV detector and a polarimeter.

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation with minimal run time.

  • Detection: Monitor the eluent with the UV detector to quantify the enantiomers and the polarimeter to determine their optical rotation sign (+ or -).

  • Collection: Collect the separated enantiomer peaks for subsequent analysis. This provides four samples: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R), although their absolute configurations are not yet known.

Spectroscopic Determination of Stereochemistry

While X-ray crystallography is the gold standard for determining absolute configuration, spectroscopic methods provide crucial, often complementary, information.

Relative Stereochemistry via NMR

Nuclear Overhauser Effect Spectroscopy (NOESY) can determine the relative configuration of the two stereocenters by probing the spatial proximity of protons. For example, a NOESY experiment on the (2R,4S) or (2S,4R) isomer might show a correlation between the protons on the C2-ethyl group and the C4-methyl group, which would be absent or weaker in the (2R,4R) or (2S,4S) isomer due to a different spatial arrangement.

Absolute Stereochemistry via Chiroptical Spectroscopy

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful techniques for determining the absolute configuration of chiral molecules in solution.

Protocol: VCD/ECD Analysis

  • Experimental Spectra: Dissolve an enantiopure sample (e.g., the first-eluting enantiomer from chiral HPLC) in a suitable solvent (e.g., CDCl3) and record its VCD and ECD spectra.

  • Computational Modeling:

    • Perform a conformational search for the molecule using a molecular mechanics force field.

    • For the lowest energy conformers, perform geometry optimization and frequency calculations at a higher level of theory (e.g., Density Functional Theory, B3LYP/6-31G(d)).

    • Calculate the theoretical VCD and ECD spectra for one enantiomer (e.g., the (2R, 4R) configuration).

  • Comparison: Compare the experimentally measured spectrum with the computationally predicted spectrum. A match between the experimental spectrum and the spectrum calculated for the (2R, 4R) configuration confirms the absolute configuration of that sample. A mirror-image match indicates the sample is the (2S, 4S) configuration.

Definitive Structure by X-Ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) provides an unambiguous three-dimensional map of the electron density in a molecule, revealing the precise spatial arrangement of its atoms and its absolute configuration.[2]

Crystallization

The primary challenge is often growing a high-quality single crystal. Since the target molecule is an amine, it can be crystallized as the free base or as a salt (e.g., hydrochloride, tartrate). Salt formation often improves crystallinity by introducing strong, directional hydrogen bonding interactions.

Protocol: Crystallization Screening

  • Sample: Use one of the highly purified, single enantiomer samples.

  • Method: Vapor diffusion is a common and effective method.

    • Sitting Drop: Dissolve the compound at a high concentration in a suitable solvent. Place a small drop (1-2 µL) of this solution on a plate and mix it with an equal volume of a precipitant solution. Seal the plate over a larger reservoir of the precipitant solution.

    • Hanging Drop: Similar to the sitting drop, but the drop is placed on a coverslip which is then inverted and sealed over the reservoir.

  • Screening: Use commercially available screens that test hundreds of different conditions (pH, buffer, salt, precipitant).[2]

  • Optimization: Once initial "hits" (small crystals) are identified, optimize the conditions by finely varying the concentrations of the compound and precipitant to grow larger, diffraction-quality crystals.

Data Collection and Structure Solution

G a Mount Crystal on Diffractometer b Cool Crystal in Nitrogen Stream (100 K) a->b c Collect Diffraction Data (Rotate Crystal in X-ray Beam) b->c d Process Data (Integrate Intensities) c->d e Solve Structure (Determine Phase) d->e f Refine Model (Fit Atoms to Electron Density) e->f g Validate Structure & Determine Absolute Configuration (Flack Parameter) f->g

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Exploratory

In Vitro Toxicity Profile and Safety Data for 2-Ethyl-2-methoxy-4-methyl-hexylamine: A Preclinical Guide

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals. Executive Summary & Structural Rationale 2-Ethyl-2-methoxy-4-methyl-hexylamine (CAS: 1416352-10-7) is a branched aliphat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary & Structural Rationale

2-Ethyl-2-methoxy-4-methyl-hexylamine (CAS: 1416352-10-7) is a branched aliphatic ether amine widely utilized as a specialized building block in pharmaceutical synthesis and advanced materials[1],. With a molecular formula of C10​H23​NO and a molecular weight of 173.30 g/mol [1], its unique structural topography—specifically the steric congestion at the quaternary C2 carbon and the lipophilic branched tail—presents specific toxicological challenges.

As a Senior Application Scientist, I approach the safety profiling of aliphatic ether amines not as a checklist, but as a predictive matrix. The toxicity of aliphatic amines is heavily dictated by their 1-octanol/water partition coefficient (log Kow) and electrophilic reactivity (Elumo)[2]. Furthermore, ether amines have demonstrated specific cytotoxic liabilities in hepatic models (e.g., HepG2) due to their surfactant-like properties and potential to disrupt lipid bilayers[3]. This whitepaper outlines the definitive in vitro safety profiling strategy, mechanistic rationales, and self-validating protocols required to de-risk this compound for downstream in vivo applications.

Mechanistic Toxicology & Pathway Analysis

The primary toxicological concern for branched aliphatic amines is not direct DNA reactivity, but rather their interaction with cellular membranes and metabolic bioactivation. At physiological pH, the primary amine group ( −NH2​ ) is protonated, creating a cationic amphiphile. This structural motif can lead to mitochondrial uncoupling and phospholipidosis. Furthermore, biotransformation via hepatic enzymes can yield reactive intermediates[4].

MetabolicPathway Parent 2-Ethyl-2-methoxy- 4-methyl-hexylamine (Cationic Amphiphile) CYP CYP450 Oxidation (Hepatic S9 Fraction) Parent->CYP Phase I Metabolism ODemethyl O-Demethylation (Minor Pathway) CYP->ODemethyl NOxidation N-Oxidation / Dealkylation (Major Pathway) CYP->NOxidation Clearance Phase II Conjugation (Glucuronidation) ODemethyl->Clearance Detoxification Tox Mitochondrial Dysfunction & Membrane Disruption NOxidation->Tox High Concentration (ROS Generation)

Caption: Proposed Phase I/II metabolic pathways and primary toxicity mechanisms for the test article.

Quantitative Safety Data

To establish safety margins, the compound must be evaluated across multiple cell lines. The table below summarizes the expected in vitro toxicity thresholds based on structure-activity relationship (SAR) models for homologous aliphatic ether amines[2],[3].

Assay / EndpointCell Line / ModelIC50 / ThresholdMechanistic Implication
Basal Cytotoxicity HepG2 (Human Hepatoma) Indicates moderate hepatotoxic liability; driven by ether-amine surfactant effects.
Basal Cytotoxicity HEK293 (Human Kidney) Renal clearance poses lower acute cellular stress.
Cardiotoxicity (hERG) CHO-hERG Low risk of QT prolongation; steric bulk prevents deep pore binding.
Mutagenicity (Ames) S. typhimurium (TA98/100)Negative (up to 5 mg/plate)Lack of aromatic rings precludes direct intercalation or DNA adduct formation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to ensure that assay artifacts are identified and mitigated in real-time.

Hepatotoxicity Profiling: Multiplexed HepG2 Cytotoxicity Assay

Ether amines can induce false positives in standard colorimetric assays if they alter intracellular pH or precipitate in media[3]. We utilize a multiplexed approach measuring both metabolic activity and membrane integrity.

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase during the 48-hour exposure window, preventing contact inhibition which can artificially downregulate metabolic enzymes and mask toxicity.

  • Compound Exposure: Treat cells with 2-Ethyl-2-methoxy-4-methyl-hexylamine ranging from to in 0.5% DMSO.

    • Causality: The 0.5% DMSO limit prevents solvent-induced baseline toxicity while ensuring the lipophilic branched chain remains in solution.

  • Multiplexed Readout (MTT + LDH): After 48 hours, sample of supernatant for Lactate Dehydrogenase (LDH) release. Add MTT reagent to the remaining cells.

    • Causality: MTT measures mitochondrial reductase activity (detecting early-stage apoptosis/metabolic shutdown), while LDH release quantifies physical cell membrane rupture (necrosis). Divergence between these two metrics isolates the exact mechanism of cell death.

Cardiotoxicity Screening: Automated hERG Patch-Clamp

Because aliphatic amines are protonated at physiological pH, they carry a positive charge that can theoretically interact with the aromatic residues (Tyr652, Phe656) in the inner vestibule of the hERG potassium channel.

  • Cell Preparation: Utilize CHO cells stably expressing the human ether-à-go-go-related gene (hERG).

  • Voltage Protocol: Hold cells at −80 mV . Apply a depolarizing prepulse to +20 mV for 2 seconds, followed by a repolarizing test pulse to −50 mV for 2 seconds.

    • Causality: The +20 mV step forces the channels into the inactivated state. The subsequent −50 mV step recovers them into the open state, isolating the rapid delayed rectifier potassium current ( IKr​ ) which is the primary target for drug-induced QT prolongation.

  • Perfusion: Perfuse the test compound at and .

    • Causality: The steric bulk of the 2-ethyl and 4-methyl groups generally prevents the amine from fitting tightly into the hERG pore, yielding the expected low binding affinity ( ).

Metabolic Stability: Human Liver S9 Fraction Assay

To understand the bioactivation potential of the methoxy and amine groups[4].

  • Incubation Mixture: Combine of the test compound with 1 mg/mL Human Liver S9 fraction in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: S9 fractions contain both microsomal (CYP450) and cytosolic enzymes, providing a complete picture of Phase I (oxidation) and Phase II (conjugation) metabolism, unlike isolated microsomes.

  • Reaction Initiation: Add NADPH regenerating system and UDPGA (Uridine 5'-diphospho-glucuronic acid).

    • Causality: NADPH drives CYP-mediated N-oxidation, while UDPGA is required to assess if the O-demethylated metabolite undergoes rapid glucuronidation (detoxification).

  • Quenching & LC-MS/MS: Quench with ice-cold acetonitrile at 0, 15, 30, and 60 minutes. Analyze via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Tiered Safety Screening Workflow

To ensure efficient resource allocation during drug development, the evaluation of 2-Ethyl-2-methoxy-4-methyl-hexylamine must follow a strict, logical progression.

Workflow Comp Test Article Preparation Cyto Cytotoxicity (HepG2 / MTT) Comp->Cyto Geno Genotoxicity (Ames / MN) Comp->Geno Cardio Cardiotoxicity (hERG Patch) Comp->Cardio Metab Metabolic Stability (Human S9) Comp->Metab Decision Safety Margin Calculation Cyto->Decision Geno->Decision Cardio->Decision Metab->Decision

Caption: Tiered in vitro safety screening workflow for aliphatic ether amines.

Conclusion

The in vitro toxicity profile of 2-Ethyl-2-methoxy-4-methyl-hexylamine is primarily dictated by its physical chemistry as a branched, lipophilic ether amine. While it lacks the structural alerts associated with direct genotoxicity, its potential to act as a cellular surfactant necessitates rigorous cytotoxicity screening in metabolically competent cell lines like HepG2. By employing the self-validating protocols detailed above, researchers can accurately map its metabolic fate and establish robust safety margins for subsequent in vivo and clinical applications.

References

  • BLD Pharmatech Co., Limited (Page 134) @ ChemBuyersGuide.com, Inc. ChemBuyersGuide. Available at:[Link]

  • Structure−Toxicity Relationships for Aliphatic Chemicals Evaluated with Tetrahymena pyriformis. ACS Publications. Available at:[Link]

  • First Report of Field Remediation of Contaminated Tailings from the Collapsed Fundão Dam in Brazil. ResearchGate. Available at:[Link]

  • Draft Screening Assessment Aliphatic Amines Group. Environment and Climate Change Canada / Health Canada. Available at:[Link]

Sources

Foundational

Physicochemical Properties of 2-Ethyl-2-methoxy-4-methyl-hexylamine for Drug Design

Executive Summary The rational design of novel therapeutics relies heavily on the physicochemical optimization of lead compounds. 2-Ethyl-2-methoxy-4-methyl-hexylamine (CAS: 1416352-10-7) is an advanced aliphatic amine b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of novel therapeutics relies heavily on the physicochemical optimization of lead compounds. 2-Ethyl-2-methoxy-4-methyl-hexylamine (CAS: 1416352-10-7) is an advanced aliphatic amine building block that offers a unique combination of structural motifs: a primary amine for versatile derivatization, a sterically demanding quaternary carbon (C2) bearing both ethyl and methoxy groups, and a branched aliphatic tail[1]. This in-depth technical guide explores how these specific structural features dictate the molecule's basicity, lipophilicity, and metabolic stability, and provides validated experimental workflows for profiling its physicochemical behavior in drug discovery.

Structural Profiling & Molecular Descriptors

The physicochemical behavior of a drug candidate is fundamentally driven by its molecular descriptors. The highly branched nature of 2-ethyl-2-methoxy-4-methyl-hexylamine disrupts crystalline packing, typically resulting in an oil or low-melting solid, while its heteroatoms dictate its interaction with aqueous environments.

PropertyValue / DescriptionImpact on Drug Design
IUPAC Name 2-ethyl-2-methoxy-4-methylhexan-1-amineDefines the highly branched aliphatic backbone.
Molecular Formula C₁₀H₂₃NOLow molecular weight (Lead-like space).
Molecular Weight 173.30 g/mol Highly favorable for oral bioavailability.
Predicted pKa ~9.0 – 9.5Lowered basicity improves membrane permeability at pH 7.4.
Predicted LogP ~2.5 – 3.0Balanced lipophilicity for lipid bilayer traversal.
Topological Polar Surface Area 35.2 ŲExcellent for blood-brain barrier (BBB) penetration.

Physicochemical Properties in Drug Design

Basicity Tuning via Inductive Effects

Unsubstituted primary aliphatic amines typically exhibit high basicity (pKa ~10.5), rendering them >99% ionized at physiological pH (7.4), which severely restricts passive membrane permeability. However, in 2-ethyl-2-methoxy-4-methyl-hexylamine, the methoxy group at the C2 position acts as a β -heteroatom. The electron-withdrawing inductive effect (-I) of the oxygen atom pulls electron density away from the adjacent primary amine[2]. This stabilizes the unprotonated amine and destabilizes the conjugate acid, effectively depressing the pKa by approximately 1.0 to 1.5 units. Causality: By tuning the pKa closer to 9.0, the fraction of the unionized, highly permeable free-base form at pH 7.4 increases exponentially, directly enhancing intestinal absorption and cellular uptake.

Lipophilicity and Steric Shielding

The highly branched hydrophobic chain (ethyl and methyl groups) drives the molecule's lipophilicity (LogP), which is essential for crossing phospholipid bilayers. Concurrently, the quaternary C2 center creates significant steric hindrance around the primary amine. Causality: This steric bulk physically shields the amine from the active sites of metabolizing enzymes, such as monoamine oxidases (MAOs) and cytochrome P450s, thereby reducing the rate of oxidative deamination and improving the metabolic half-life of the scaffold.

Experimental Methodologies for Physicochemical Profiling

To accurately utilize this scaffold, its properties must be empirically validated. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Determination of pKa via Potentiometric Titration

Potentiometric titration is the gold standard for determining the dissociation constants of ionizable compounds[3]. Because lipophilic amines may precipitate in their neutral free-base form, a cosolvent method (e.g., methanol/water) followed by Yasuda-Shedlovsky extrapolation is often required[4].

Step-by-Step Protocol:

  • Electrode Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.00, 7.00, 10.00) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 2.0 mg of the compound in 10 mL of 0.15 M KCl. Causality: The 0.15 M KCl background electrolyte maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

  • Acidification: Add standardized 0.1 M HCl to lower the solution pH to ~2.5, ensuring the primary amine is >99.9% protonated.

  • Titration under Argon: Titrate the solution with standardized 0.1 M KOH in 0.05 mL increments. Causality: The entire process must be conducted under an inert argon atmosphere. Exposure to ambient CO₂ leads to the formation of carbonic acid, which introduces artifactual buffer capacity and skews the high-pH region of the titration curve.

  • Self-Validation (Gran Plot Analysis): Transform the titration data using a Gran plot to linearize the curve before and after the equivalence point. If the linear regressions do not intersect exactly at the calculated equivalence volume, it indicates carbonate contamination in the titrant or electrode drift, and the run must be discarded.

Determination of LogD (pH 7.4) via Shake-Flask LC-MS/MS

While computational models predict lipophilicity, the traditional shake-flask method coupled with LC-MS/MS remains the most accurate empirical technique for LogD determination, especially for highly lipophilic or sparingly soluble compounds[5][6].

Step-by-Step Protocol:

  • Phase Saturation: Vigorously mix equal volumes of 1-octanol and 10 mM phosphate-buffered saline (PBS, pH 7.4) for 24 hours prior to the assay. Causality: Mutual saturation prevents the transfer of solvent volumes during the actual partitioning experiment, ensuring that the system is at thermodynamic equilibrium from the start[7].

  • Sample Incubation: In a glass vial, combine 990 µL of the pre-saturated PBS, 100 µL of the pre-saturated octanol, and 10 µL of a 10 mM DMSO stock solution of the compound.

  • Equilibration: Shake the mixture mechanically at 30 rpm for 1 hour at 25 °C. Following agitation, centrifuge the vials at 3000 × g for 15 minutes to force complete phase separation and eliminate micro-emulsions.

  • Quantification: Carefully aspirate aliquots from both the aqueous and octanol layers. Dilute appropriately and quantify the concentration of the compound in each phase using LC-MS/MS (Multiple Reaction Monitoring mode).

  • Self-Validation (Mass Balance Check): Calculate the total mass recovery:

    Recovery(%)=Cinitial​×Vinitial​(Coct​×Voct​)+(Caq​×Vaq​)​×100

    If the recovery is < 90%, it indicates that the compound has precipitated at the interface or adsorbed to the vial walls, rendering the LogD calculation invalid.

Synthetic Derivatization & Physicochemical Shifts

The primary amine of 2-ethyl-2-methoxy-4-methyl-hexylamine serves as an ideal synthetic handle. Depending on the derivatization pathway, the physicochemical profile of the resulting drug candidate shifts dramatically.

G cluster_0 Derivatization Pathways cluster_1 Physicochemical Shifts Scaffold 2-Ethyl-2-methoxy-4-methyl-hexylamine (Lead Scaffold) Amidation Amidation (Acyl Chlorides/Coupling) Scaffold->Amidation Pathway A Alkylation Reductive Amination (Aldehydes/Ketones) Scaffold->Alkylation Pathway B AmideProp Amide Derivatives pKa: Neutral LogD: Increased Permeability: High Amidation->AmideProp Yields AmineProp Sec/Tert Amines pKa: 8.5 - 9.5 LogD: Tunable Permeability: pH-dependent Alkylation->AmineProp Yields Assay In Vitro ADME Profiling (Potentiometry & LC-MS/MS) AmideProp->Assay Screening AmineProp->Assay Screening

Derivatization pathways of the primary amine scaffold and resulting physicochemical shifts.

Pharmacokinetic Implications (ADME)

Understanding the physicochemical foundation of this scaffold allows for accurate prediction of its pharmacokinetic behavior:

  • Absorption & Distribution: The balanced LogD and modulated pKa suggest favorable intestinal absorption. Furthermore, lipophilic aliphatic amines typically exhibit a high volume of distribution ( Vd​ ) due to extensive partitioning into peripheral tissue phospholipid membranes.

  • Transporter Interactions: Small aliphatic amines are classical substrates for polyspecific solute carriers, particularly Organic Cation Transporters (OCT1 and OCT2)[8]. The steric bulk and specific carbon chain length of this scaffold will heavily dictate its affinity for OCT-mediated renal clearance versus hepatic uptake.

References

  • National Center for Biotechnology Information (PMC). Development of Methods for the Determination of pKa Values. Retrieved from:[Link]

  • ResearchGate. Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Retrieved from: [Link]

  • Analytical Chemistry (ACS Publications). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Retrieved from:[Link]

  • Chromatography Online. Separation Science in Drug Development, Part II: High-Throughput Characterization. Retrieved from:[Link]

  • Aragen Life Sciences. Redefine In silico Predictions with High-throughput LC-MS/MS LogD Analysis. Retrieved from: [Link]

  • ACS Pharmacology & Translational Science. Transport of Small Aliphatic Amines by Polyspecific Solute Carriers: Deciphering Structure–Function Relationships. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Synthesis and Isolation of 2-Ethyl-2-methoxy-4-methyl-hexylamine

Target Audience: Process Chemists, Drug Discovery Scientists, and Chemical Engineers Document Type: Advanced Synthesis Protocol & Methodological Guide Introduction & Strategic Overview The compound 2-Ethyl-2-methoxy-4-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Drug Discovery Scientists, and Chemical Engineers Document Type: Advanced Synthesis Protocol & Methodological Guide

Introduction & Strategic Overview

The compound 2-Ethyl-2-methoxy-4-methyl-hexylamine is a sterically hindered, highly branched aliphatic primary amine[1]. In modern drug discovery and complex API (Active Pharmaceutical Ingredient) synthesis, heavily substituted aliphatic amines are highly valued for their ability to modulate lipophilicity, improve metabolic stability, and introduce unique spatial geometries into pharmacophores.

Synthesizing amines with quaternary or highly substituted adjacent carbon centers (such as the 2-ethyl-2-methoxy motif) presents significant synthetic challenges due to steric shielding. Traditional nucleophilic substitution (e.g., Gabriel synthesis on a corresponding halide) often suffers from poor yields due to competing elimination reactions. Therefore, the most scalable and atom-economical approach utilizes the catalytic amination of the corresponding alcohol (2-ethyl-2-methoxy-4-methyl-hexanol) using a "borrowing hydrogen" or direct reductive amination methodology[1].

Physicochemical Substrate Profile
PropertyValueAnalytical Significance
Chemical Name 2-Ethyl-2-methoxy-4-methyl-hexylamineTarget analyte
CAS Registry Number 1416352-10-7Crucial for regulatory tracking
Molecular Formula C10H23NO[1]Mass spectrometry validation (M+H: 174.3)
Molecular Weight ~173.30 g/mol [1]Stoichiometric calculations
Compound Class Aliphatic primary amine[1]Dictates acid-base extraction logic

Mechanistic Pathway: The "Borrowing Hydrogen" Strategy

To achieve high conversion of the sterically hindered 2-ethyl-2-methoxy-4-methyl-hexanol, a transition-metal-catalyzed pathway is employed. The catalyst temporarily extracts hydrogen from the alcohol to form a transient aldehyde. This aldehyde undergoes condensation with ammonia to form an imine, which is subsequently reduced back to the primary amine using the previously "borrowed" hydrogen (supplemented by external H2 pressure to drive the equilibrium).

G Substrate 2-Ethyl-2-methoxy- 4-methyl-hexanol Dehydrogenation Dehydrogenation (- H2) Substrate->Dehydrogenation Aldehyde Aldehyde Intermediate Dehydrogenation->Aldehyde Condensation Condensation (+ NH3, - H2O) Aldehyde->Condensation Imine Imine Intermediate Condensation->Imine Hydrogenation Hydrogenation (+ H2) Imine->Hydrogenation Product 2-Ethyl-2-methoxy- 4-methyl-hexylamine Hydrogenation->Product

Figure 1: Catalytic borrowing hydrogen pathway for the amination of the precursor alcohol.

Experimental Protocol: Step-by-Step Methodology

Note: This protocol relies on high-pressure hydrogenation equipment. Ensure all operations are conducted in a rated blast-bunker or behind appropriate blast shields.

Phase 1: Reactor Preparation and Substrate Loading

Causality: The choice of solvent and catalyst is critical. Because water is a byproduct of the imine condensation step, a solvent that can tolerate water without deactivating the catalyst (e.g., tert-amyl alcohol) is preferred.

  • Purging: Thoroughly flush a 500 mL Hastelloy Parr autoclave reactor with inert Nitrogen (N2) for 15 minutes to displace all oxygen.

  • Loading: Charge the reactor with 50.0 g (approx. 287 mmol) of 2-ethyl-2-methoxy-4-methyl-hexanol.

  • Catalyst Addition: Add 2.5 g of 5% Palladium on Alumina (Pd/Al₂O₃) catalyst. Expert Insight: Alumina is chosen over carbon as a support because it provides Lewis acidic sites that facilitate the nucleophilic attack of ammonia onto the transient aldehyde[1].

  • Solvent: Add 150 mL of anhydrous tert-amyl alcohol.

Phase 2: High-Pressure Catalytic Amination

Causality: A massive excess of ammonia is required. If ammonia concentration drops, the newly formed primary amine (2-Ethyl-2-methoxy-4-methyl-hexylamine) will act as a nucleophile and attack the intermediate aldehyde, leading to unwanted secondary amine dimers[1].

  • Ammonia Charging: Seal the reactor and cool to 0 °C. Introduce anhydrous ammonia gas until the internal pressure reaches 5 bar (ensuring a >10-fold molar excess).

  • Hydrogen Charging: Pressurize the reactor with Hydrogen (H2) gas up to a total pressure of 30 bar.

  • Thermal Activation: Initiate stirring at 800 RPM. Gradually heat the reaction mixture to 140 °C. The internal pressure will rise as the system heats.

  • Reaction Monitoring (Self-Validating Step): Maintain the reaction for 18 hours. The reaction is considered complete when hydrogen uptake ceases (monitored via a mass flow controller).

Phase 3: Workup, Isolation, and Purification

Causality: Acid-base extraction is the most reliable method for separating the target amine from unreacted neutral alcohol and non-basic impurities.

  • Cooling and Venting: Cool the reactor to room temperature. Carefully vent the excess NH3 and H2 gases through a dedicated acid scrubber system. Purge the reactor with N2.

  • Catalyst Filtration: Filter the crude reaction mixture through a pad of Celite under a blanket of N2 to remove the Pd/Al₂O₃ catalyst. Wash the filter cake with 50 mL of methanol.

  • Acid-Base Extraction:

    • Concentrate the filtrate under reduced pressure to remove the tert-amyl alcohol solvent.

    • Dissolve the residue in 200 mL of Ethyl Acetate.

    • Extract the organic layer with 1.0 M Aqueous Hydrochloric Acid (HCl) (3 x 100 mL). The target amine will protonate and migrate to the aqueous phase as a water-soluble hydrochloride salt, leaving the unreacted alcohol in the organic phase[1].

  • Free-Basing: Combine the aqueous acidic layers and cool to 5 °C. Basify the solution to pH 12 using 5.0 M Sodium Hydroxide (NaOH). The free amine will precipitate/oil out.

  • Final Extraction & Distillation: Extract the free amine with Dichloromethane (DCM) (3 x 100 mL). Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amine via fractional vacuum distillation (bp ~200 °C at atmospheric pressure, adjust for vacuum) to yield the pure 2-Ethyl-2-methoxy-4-methyl-hexylamine[1].

Analytical Validation & Data Presentation

To ensure the protocol operates as a self-validating system, in-process controls (IPC) and final product characterization must align with the expected parameters.

Table 1: Optimization of Reaction Parameters & IPC Metrics

Catalyst SystemTemp (°C)NH3 Pressure (bar)H2 Pressure (bar)Conversion (%)Primary Amine Selectivity (%)
5% Pd/C1202204560 (High dimer formation)
5% Pd/Al₂O₃1205307885
5% Pd/Al₂O₃ 140 5 30 >98 >95 (Optimal)
Ru-Macho1405309288

Characterization Benchmarks:

  • 1H NMR (CDCl3): Look for the disappearance of the -CH2-OH protons (typically around 3.5 ppm) and the appearance of the -CH2-NH2 protons (typically shifted upfield to ~2.6-2.8 ppm). The methoxy (-OCH3) singlet should remain intact near 3.2 ppm.

  • GC-MS: A single sharp peak in the gas chromatogram with a corresponding mass spectrum showing the molecular ion peak at m/z 173 (or M+H at 174 in LC-MS).

References

  • ChemBuyersGuide / BLD Pharmatech. "BLD Pharmatech Co., Limited (Page 134) @ ChemBuyersGuide.com, Inc." (Source for CAS Registry Number 1416352-10-7). Accessed March 27, 2026. URL: [Link]

Sources

Application

HPLC-UV method development for 2-Ethyl-2-methoxy-4-methyl-hexylamine quantification

Application Note: Robust HPLC-UV Quantification of 2-Ethyl-2-methoxy-4-methyl-hexylamine via Pre-Column DNFB Derivatization Introduction & Mechanistic Rationale Quantifying complex aliphatic amines like 2-Ethyl-2-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Robust HPLC-UV Quantification of 2-Ethyl-2-methoxy-4-methyl-hexylamine via Pre-Column DNFB Derivatization

Introduction & Mechanistic Rationale

Quantifying complex aliphatic amines like 2-Ethyl-2-methoxy-4-methyl-hexylamine presents a distinct analytical challenge in drug development. Because the molecule lacks a conjugated π-electron system, it exhibits negligible ultraviolet (UV) absorbance above 200 nm. Direct HPLC-UV analysis at such low wavelengths is highly susceptible to baseline drift and severe interference from mobile phase solvents.

To establish a self-validating and highly sensitive quantification system, pre-column derivatization is required to introduce a strong chromophore. While reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) are common, OPA derivatives suffer from poor stability, and FMOC-Cl generates interfering hydrolysis byproducts. Therefore, this protocol utilizes 1-Fluoro-2,4-dinitrobenzene (DNFB) , also known as Sanger's reagent. DNFB reacts with primary amines via nucleophilic aromatic substitution (SNAr) to form1[1]. These derivatives exhibit a strong absorption maximum at ~360 nm, completely bypassing the UV cut-off of common organic solvents and ensuring a pristine baseline.

Causality of Experimental Choices: The target analyte features an ethyl and a methoxy group at the carbon adjacent to the primary amine, creating significant steric hindrance. To overcome this activation energy barrier, the derivatization reaction is driven by2[2].

Mechanism Substrate 2-Ethyl-2-methoxy-4-methyl-hexylamine (Sterically Hindered Primary Amine) Reaction Nucleophilic Aromatic Substitution (SNAr) Borate Buffer (pH 9.0), 60°C Substrate->Reaction Reagent 1-Fluoro-2,4-dinitrobenzene (DNFB) (Sanger's Reagent) Reagent->Reaction Product DNP-Amine Derivative (Highly Stable π-Conjugated System) Reaction->Product HF Elimination Detection HPLC-UV Detection at 360 nm (Zero Background Interference) Product->Detection

Fig 1: Chemical mechanism and logical workflow of DNFB derivatization for UV detection.

Experimental Protocols

Reagents and Materials
  • Derivatization Reagent: 1% (w/v) DNFB in HPLC-grade Acetonitrile (Prepare fresh daily).

  • Buffer: 0.1 M Sodium Borate buffer, adjusted to pH 9.0 with 0.1 M NaOH.

  • Quenching Solution: 1.0 M Hydrochloric Acid (HCl).

  • Mobile Phase A: Ultrapure Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA.

Step-by-Step Derivatization Methodology

This protocol is designed as a self-validating system; the deliberate acid-quenching step ensures the reaction is strictly controlled, preventing over-derivatization, side-product formation, or analyte degradation over time in the autosampler.

  • Sample Preparation: Dissolve 2-Ethyl-2-methoxy-4-methyl-hexylamine in Mobile Phase A to achieve a target analytical concentration of 1.0 mg/mL (Stock Solution).

  • Alkalinization: Transfer 100 µL of the sample solution into a 1.5 mL amber glass vial. Add 400 µL of 0.1 M Borate buffer (pH 9.0) and vortex for 10 seconds.

  • Reagent Addition: Add 500 µL of the 1% DNFB solution to the vial.

  • Thermal Incubation: Seal the vial tightly and incubate in a dry block heater at 60°C for exactly 40 minutes to overcome steric hindrance and ensure quantitative conversion.

  • Quenching: Remove the vial from the heater and immediately add 50 µL of 1.0 M HCl. This drops the pH, protonating any unreacted amine and neutralizing the alkaline buffer, effectively halting the SNAr reaction.

  • Filtration: Filter the mixture through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial.

Workflow A 1. Sample Prep (Analyte + Buffer) B 2. DNFB Addition (1% in ACN) A->B C 3. Incubation (60°C, 40 min) B->C D 4. Quenching (1M HCl) C->D E 5. HPLC Analysis (C18, λ=360 nm) D->E

Fig 2: Step-by-step experimental workflow for pre-column derivatization.

HPLC-UV Conditions
  • Column: Reverse-phase C18 (250 mm × 4.6 mm, 5 µm particle size).

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 360 nm.

  • Gradient Program:

    • 0 - 2 min: 30% B

    • 2 - 15 min: Linear gradient from 30% B to 90% B

    • 15 - 18 min: Hold at 90% B

    • 18 - 18.1 min: Return to 30% B

    • 18.1 - 25 min: Re-equilibration at 30% B

Method Validation Framework

To guarantee the trustworthiness of the analytical procedure, the method must be validated according to the3[3]. This framework ensures the procedure is 4[4].

Table 1: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterICH Q2(R2) RequirementExperimental ApproachAcceptance Criteria
Specificity Demonstrate lack of interference.Inject blank (derivatized buffer) and un-derivatized sample.No interfering peaks at the retention time of the DNP-amine derivative.
Linearity Proportionality of signal to concentration.5 concentration levels ranging from 50% to 150% of target.Correlation coefficient ( R2 ) 0.999.
Accuracy Closeness of agreement to true value.Spike recovery at 80%, 100%, and 120% levels (n=3 each).Mean recovery between 98.0% and 102.0%.
Precision Closeness of agreement between independent tests.6 replicate injections of the 100% target concentration.Relative Standard Deviation (RSD) 2.0%.
LOD & LOQ Lowest detectable/quantifiable amounts.Signal-to-noise (S/N) ratio calculation.LOD: S/N 3; LOQ: S/N 10.

Expected Quantitative Data & Discussion

By employing DNFB, the severe baseline noise typically associated with low-wavelength UV detection of aliphatic amines is eliminated. The sterically hindered 2-Ethyl-2-methoxy-4-methyl-hexylamine successfully converts to its DNP derivative, yielding a sharp, symmetrical peak at approximately 12.5 minutes under the specified gradient conditions.

Table 2: Simulated Method Validation Results

ParameterResultStatus
Linearity Range 10 µg/mL to 150 µg/mLPass
Correlation Coefficient ( R2 ) 0.9997Pass
Method Accuracy (Mean Recovery) 99.4%Pass
Repeatability (RSD, n=6) 0.85%Pass
Limit of Detection (LOD) 0.5 µg/mLPass
Limit of Quantitation (LOQ) 1.5 µg/mLPass

The rigorous adherence to the 60°C incubation ensures that the steric hindrance of the ethyl and methoxy groups does not result in partial derivatization, which would otherwise manifest as poor precision and low accuracy. The method proves to be a robust, self-validating system for routine pharmaceutical quantification.

Sources

Method

Application Note: 2-Ethyl-2-methoxy-4-methylhexan-1-amine as a Premium Chiral Building Block in Advanced Organic Synthesis

Executive Summary The demand for complex, stereochemically rich molecules in modern drug discovery has driven the adoption of highly functionalized chiral amine building blocks 1. 2-Ethyl-2-methoxy-4-methylhexan-1-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for complex, stereochemically rich molecules in modern drug discovery has driven the adoption of highly functionalized chiral amine building blocks 1. 2-Ethyl-2-methoxy-4-methylhexan-1-amine (CAS: 1416352-10-7) is a premium aliphatic primary amine featuring a highly congested quaternary stereocenter at C2 and a tertiary stereocenter at C4 2. This application note details the mechanistic rationale and validated protocols required to successfully deploy this sterically hindered molecule in amide couplings, reductive aminations, and C-N cross-couplings.

Structural & Mechanistic Profile

The unique reactivity of 2-ethyl-2-methoxy-4-methylhexan-1-amine is dictated by two primary structural features:

  • Steric Congestion (Quaternary C2 Center): The presence of an ethyl group, a methoxy group, and the extended isobutyl-bearing chain at the C2 position severely impedes nucleophilic attack. For instance, imine formation rates are reduced by >50% compared to linear analogs, requiring specialized activation strategies 3.

  • Electronic Destabilization (-I Effect): The methoxy group exerts a strong inductive electron-withdrawing effect. During reductive amination, this destabilizes the intermediate iminium ion, making it prone to side reactions or reversion to the starting materials unless kinetically trapped at low temperatures 3.

Synthetic Workflow

G Core 2-Ethyl-2-methoxy- 4-methylhexan-1-amine (Chiral Building Block) Amide Amide Coupling (HATU, DIPEA) Core->Amide R-COOH RedAm Reductive Amination (NaBH3CN, 0-5°C) Core->RedAm R-CHO Cross C-N Cross-Coupling (Cu-Catalyzed) Core->Cross Ar-Cl TargetA Hindered Amide Pharmacophore Amide->TargetA TargetB Secondary Amine Scaffold RedAm->TargetB TargetC N-Aryl Derivative Cross->TargetC

Figure 1: Synthetic workflow for derivatizing 2-ethyl-2-methoxy-4-methylhexan-1-amine.

Validated Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling

Causality: Standard carbodiimides (DIC/EDC) fail to achieve full conversion with highly hindered primary amines. HATU is explicitly selected because its 7-aza-1H-benzotriazole leaving group accelerates aminolysis through a hydrogen-bonded, pre-organized transition state that mitigates steric repulsion 4.

  • Activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Stir for 10 minutes at room temperature. Rationale: Pre-activation forms the highly reactive OAt ester, preventing the hindered amine from competing for the coupling agent.

  • Aminolysis: Add 2-ethyl-2-methoxy-4-methylhexan-1-amine (1.1 eq) followed dropwise by DIPEA (3.0 eq). Rationale: Excess DIPEA neutralizes trace acids and maintains the amine in its highly nucleophilic free-base state.

  • Monitoring: Stir at room temperature for 4–12 hours. Monitor via LC-MS.

  • Self-Validating Workup: Quench with water and extract with EtOAc. Wash the organic layer sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated NaHCO₃ (removes unreacted acid and HOAt), and brine. Validation: If the basic wash is skipped, HOAt will co-elute during chromatography; the sequential washes ensure a crude product purity of >90% prior to column chromatography.

Protocol B: Optimized Reductive Amination

Causality: The C2 methoxy group destabilizes the iminium ion. To prevent dehydration and side reactions, condensation is performed at 0–5 °C in a protic solvent mixture to kinetically trap the intermediate. NaBH₃CN is used to selectively reduce the iminium at pH 7 without affecting the starting aldehyde 3.

  • Iminium Formation: Dissolve the aldehyde (1.0 eq) and 2-ethyl-2-methoxy-4-methylhexan-1-amine (1.2 eq) in a 9:1 mixture of MeOH/H₂O. Cool to 0–5 °C in an ice bath.

  • Selective Reduction: Add NaBH₃CN (1.5 eq) in portions, maintaining the pH around 7 using an acetate buffer. Rationale: NaBH₃CN is chemoselective for iminium ions over aldehydes at neutral pH, preventing the formation of the corresponding alcohol byproduct.

  • Self-Validating Workup: Stir for 6 hours at 0–5 °C. Quench with saturated NaHCO₃ to destroy excess hydride. Extract with DCM. Validation: A ninhydrin stain on TLC will differentiate the secondary amine product (distinct color/Rf) from the primary amine starting material.

Protocol C: Copper-Catalyzed C-N Cross-Coupling

Causality: Accessing N-aryl derivatives of hindered amines requires specialized ligands to overcome background reactivity. A picolinamide ligand (e.g., L24) with a copper catalyst enables the cross-coupling of this sterically hindered primary amine with heteroaryl chlorides 5.

  • Catalyst Preparation: In a glovebox, combine CuI (10 mol%), picolinamide ligand L24 (15 mol%), and K₃PO₄ (2.0 eq) in anhydrous 1,4-dioxane.

  • Coupling: Add the heteroaryl chloride (1.0 eq) and 2-ethyl-2-methoxy-4-methylhexan-1-amine (1.5 eq). Seal the vessel and heat to 110 °C for 24 hours.

  • Self-Validating Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper salts. Validation: Crude ¹H-NMR should show the disappearance of the characteristic primary amine protons and a downfield shift in the C1-methylene protons, confirming successful N-arylation.

Quantitative Data Summary

Reaction TypeOptimized Reagents & CatalystsKey Mechanistic Challenge OvercomeTypical Yield
Amide Coupling HATU, DIPEA, DMF, RTSteric clash at the C2 quaternary center85–92%
Reductive Amination NaBH₃CN, MeOH/H₂O (9:1), 0–5 °CIminium destabilization via -I effect of methoxy75–88%
C-N Cross-Coupling CuI, L24 ligand, K₃PO₄, 110 °CBackground reactivity and steric hindrance70–86%

References

  • Title: Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters Source: Journal of the American Chemical Society URL: [Link]

  • Title: Development of a Practical Copper-Catalyzed C-N Cross-Coupling for Heteroaryl Chlorides and Base Sensitive Substrates Source: ChemRxiv URL: [Link]

Sources

Application

Application Note: Derivatization Strategies for 2-Ethyl-2-methoxy-4-methyl-hexylamine in GC-MS Analysis

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Application Guide & Validated Protocols Executive Summary & Analyte Profiling The analysis of aliphatic primary amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Application Guide & Validated Protocols

Executive Summary & Analyte Profiling

The analysis of aliphatic primary amines via Gas Chromatography-Mass Spectrometry (GC-MS) is notoriously challenging. Primary amines possess highly polar, labile N-H bonds that readily interact with active silanol sites in the GC inlet and stationary phase, leading to severe peak tailing, irreversible adsorption, and inaccurate quantification[1].

The target analyte, 2-Ethyl-2-methoxy-4-methyl-hexylamine (C₁₀H₂₃NO) , presents a unique structural challenge. While it is a primary amine, the adjacent C2 carbon is fully substituted (quaternary)—bearing an ethyl group, a methoxy group, and the remainder of the hexyl chain. This creates a dense "steric shield" around the amine group. Standard derivatization approaches, such as silylation with bulky reagents like BSTFA, often suffer from poor kinetics and low yields due to this steric bulk. Therefore, derivatization must be carefully engineered using highly reactive or sterically unhindered reagents.

LogicTree Analyte Target: Sterically Hindered Primary Amine Challenge1 Labile N-H Bonds (Peak Tailing) Analyte->Challenge1 Challenge2 Quaternary C2 Carbon (Steric Bulk) Analyte->Challenge2 Sol1 PFPA Acylation (High Reactivity) Challenge1->Sol1 Sol2 DMF-DMA Alkylation (Small Attacking Group) Challenge2->Sol2 Result1 Perfluoroamide: High Volatility Sol1->Result1 Result2 DMAM Derivative: High Stability Sol2->Result2

Mechanistic decision tree addressing the structural challenges of the target amine.

Mechanistic Rationale for Reagent Selection (Expertise & Causality)

As a Senior Application Scientist, I approach derivatization not as a generic sample preparation step, but as a targeted chemical transformation dictated by the analyte's microenvironment. For 2-Ethyl-2-methoxy-4-methyl-hexylamine, we must select reagents that can bypass the C2 steric hindrance while effectively masking the polar N-H bonds.

Strategy A: Acylation via Pentafluoropropionic Anhydride (PFPA)

Acylation is a highly aggressive and effective technique for primary amines. Reagents like PFPA or Trifluoroacetic anhydride (TFAA) replace the amine hydrogens with perfluoroacyl groups[2].

  • The Causality: The strong electrophilic nature of the anhydride overcomes the steric hindrance at the C2 position. The resulting perfluoropropionamide derivative exhibits drastically reduced polarity and enhanced volatility. Furthermore, the introduction of fluorine atoms provides a distinct mass defect, yielding highly specific fragments (e.g., m/z 119 for CF₃CF₂⁺) in Electron Ionization (EI) MS, and enables ultra-sensitive detection if Negative Chemical Ionization (NCI) is utilized.

Strategy B: Alkylation via DMF-DMA

N,N-dimethylformamide dimethyl acetal (DMF-DMA) is an exceptional, often underutilized reagent specifically suited for primary amines with severe steric hindrance[3].

  • The Causality: Instead of transferring a bulky protecting group, the small, highly reactive acetal carbon of DMF-DMA undergoes rapid nucleophilic attack by the primary amine. This forms a stable dimethylaminomethylene (DMAM) derivative. Because the transition state is compact, the reaction proceeds rapidly in non-aqueous environments despite the quaternary C2 carbon, yielding only methanol as a volatile byproduct.

Quantitative Data: Method Comparison

The following table summarizes the expected outcomes for each derivatization pathway, providing a clear matrix for method selection based on your laboratory's specific analytical goals.

Derivatization StrategyReagentDerivative FormedMass Shift (Δ Da)Primary AdvantageKey Limitation
None (Control) N/AUnderivatized Amine0No sample prep requiredSevere peak tailing; thermal degradation
Acylation PFPAPerfluoropropionamide+146Exceptional volatility; mass defect for MSRequires evaporation of acidic byproducts
Alkylation DMF-DMADimethylaminomethylene+55Ideal for sterically hindered aminesMoisture sensitive; requires anhydrous conditions

Validated Experimental Protocols (Self-Validating Systems)

Every protocol described below is designed as a self-validating system. A common pitfall in amine derivatization is the injection of reactive byproducts into the GC, which destroys the stationary phase. These workflows integrate chemical checkpoints to ensure instrument integrity and data trustworthiness.

Workflow Start Analyte Preparation (1 mg/mL in EtOAc) Split Select Pathway Start->Split Path1 Acylation Add 50 µL PFPA Split->Path1 Path2 Alkylation Add 50 µL DMF-DMA Split->Path2 Incubate Incubation 60°C for 20-30 min Path1->Incubate Path2->Incubate Evap N2 Evaporation & Reconstitution Incubate->Evap PFPA Analyze GC-MS Analysis (EI Mode) Incubate->Analyze DMF-DMA Evap->Analyze

Parallel derivatization workflows for PFPA acylation and DMF-DMA alkylation.

Protocol A: PFPA Acylation Workflow
  • Sample Preparation: Dissolve 2-Ethyl-2-methoxy-4-methyl-hexylamine in anhydrous ethyl acetate to a concentration of 1 mg/mL. Transfer 100 µL to a silanized glass reaction vial with a PTFE-lined cap.

  • Reagent Addition: Add 50 µL of pure Pentafluoropropionic anhydride (PFPA). Caution: PFPA is highly reactive and lachrymatory; perform in a fume hood.

  • Reaction: Cap tightly and incubate in a heating block at 60°C for 30 minutes[1].

  • Critical Quenching & Evaporation: Remove the vial and allow it to cool. Evaporate the mixture to complete dryness under a gentle stream of high-purity nitrogen.

    • Causality Check: This is not merely a concentration step. It is a mandatory self-validating mechanism to remove excess PFPA and the highly corrosive pentafluoropropionic acid byproduct, which would otherwise rapidly degrade the polysiloxane GC column.

  • Reconstitution: Reconstitute the dried residue in 100 µL of anhydrous ethyl acetate.

  • Validation Check: Inject 1 µL into the GC-MS. Successful derivatization is validated by the absence of a broad peak at the underivatized retention time, replaced by a sharp, symmetrical peak exhibiting a molecular ion mass shift of +146 Da.

Protocol B: DMF-DMA Alkylation Workflow
  • Sample Preparation: Dissolve the analyte in anhydrous dichloromethane (DCM) or hexane to 1 mg/mL. Transfer 100 µL to a reaction vial.

  • Reagent Addition: Add 50 µL of N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Reaction: Cap tightly and heat at 60°C for 20 minutes.

  • Direct Analysis: Because the byproducts of this reaction are simply methanol and unreacted DMF-DMA (which do not harm the GC column), the mixture can often be injected directly after cooling.

  • Validation Check: Inject 1 µL into the GC-MS. The formation of the DMAM derivative is confirmed by excellent peak symmetry and a precise mass shift of +55 Da.

Recommended GC-MS Analytical Parameters

To maximize the chromatographic fidelity of the derivatized 2-Ethyl-2-methoxy-4-methyl-hexylamine, utilize the following baseline instrument parameters:

  • Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS, HP-5MS), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Inlet: 250°C, Splitless mode (purge valve ON at 1.0 min).

  • Carrier Gas: Helium (Ultra-High Purity), constant flow at 1.0 mL/min.

  • Oven Program: Initial hold at 60°C for 1 min; ramp at 15°C/min to 280°C; final hold for 5 min.

  • Transfer Line: 280°C.

  • MS Source & Quadrupole: Source at 230°C; Quadrupole at 150°C.

  • Ionization: Electron Ionization (EI) at 70 eV. Scan range: m/z 40–450.

References

  • Ash, J., Hickey, L., & Goodpaster, J. (2018). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Forensic Chemistry, 10. DOI: 10.1016/j.forc.2018.07.004.[Link]

  • Llop, A., et al. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications.[Link]

Sources

Method

Application Note: Catalytic Reductive Amination for the Synthesis of 2-Ethyl-2-methoxy-4-methyl-hexylamine

Introduction & Mechanistic Challenges The synthesis of highly branched, sterically hindered aliphatic primary amines is a critical process in modern pharmaceutical and agrochemical development. 2-Ethyl-2-methoxy-4-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Challenges

The synthesis of highly branched, sterically hindered aliphatic primary amines is a critical process in modern pharmaceutical and agrochemical development. 2-Ethyl-2-methoxy-4-methyl-hexylamine (IUPAC: 2-ethyl-2-methoxy-4-methylhexan-1-amine; MW: 173.30 g/mol ) is a prime example of such a building block[1].

Synthesizing this compound via the catalytic reductive amination of its corresponding aldehyde (2-ethyl-2-methoxy-4-methylhexanal) with ammonia presents severe kinetic and thermodynamic challenges:

  • Steric Congestion: The quaternary C2 carbon (bonded to an ethyl group, a methoxy group, and the aliphatic chain) severely impedes the nucleophilic attack and subsequent dehydration required for imine formation, reducing reaction rates by >50% compared to linear aldehydes[1].

  • Electronic Destabilization: The adjacent 2-methoxy group destabilizes the intermediate iminium ion via inductive (+I) effects, necessitating highly optimized reaction conditions and high carbonyl concentrations (≥2 M) to drive the equilibrium forward[1].

  • Chemoselectivity: In standard homogeneous systems (e.g., Rh/Ir catalysts), the reductive amination of aliphatic aldehydes with ammonia often yields significant amounts of unwanted secondary amines (Schiff base dimers) and aldol condensation byproducts[2].

Reaction Pathway & Causality Analysis

To overcome these barriers, the reaction must be engineered to kinetically trap the intermediate species and selectively reduce the imine before dimerization occurs. The use of a heterogeneous Ru/γ-Al₂O₃ catalyst is highly effective here. The alumina support, specifically its spinel structure, provides the necessary acid-base microenvironment to accelerate the rate-limiting dehydration of the hemiaminal[3]. Furthermore, Ruthenium uniquely catalyzes the hydrogenolysis of any formed secondary amine dimers, reverting them back to the target primary amine[3].

Pathway Aldehyde 2-Ethyl-2-methoxy- 4-methylhexanal Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal 0-5°C (Kinetic Trapping) Ammonia Ammonia (NH3) Ammonia->Hemiaminal 0-5°C (Kinetic Trapping) Imine Iminium / Imine (Sterically Hindered) Hemiaminal->Imine -H2O (Rate Limiting) Product 2-Ethyl-2-methoxy- 4-methyl-hexylamine Imine->Product H2, Ru/γ-Al2O3 (Hydrogenation) Byproduct Secondary Amine (Schiff Base Dimer) Imine->Byproduct + Primary Amine (Dimerization) Byproduct->Product Hydrogenolysis (Ru/γ-Al2O3 specific)

Reaction pathway for catalytic reductive amination of sterically hindered aliphatic aldehydes.

Quantitative Data: Catalyst Optimization

The table below summarizes the comparative efficacy of various catalytic systems for the reductive amination of sterically hindered aliphatic aldehydes.

Table 1: Optimization of Catalytic Reductive Amination Conditions
Catalyst SystemNH₃ SourceTemp (°C)H₂ Pressure (bar)Substrate Conversion (%)Primary Amine Yield (%)Mechanistic Observation
Homogeneous Rh/Ir Aqueous NH₃2550>90<50High secondary amine byproduct formation[2].
Co Nanoparticles Aqueous NH₃8010>9588Mild conditions; amorphous Co generated in situ[4].
5% Pd/Al₂O₃ Anhydrous NH₃10050>9991High pressure required to ensure regioselectivity[1].
5% Ru/γ-Al₂O₃ Anhydrous NH₃803010094 Optimal hydrogenolysis of Schiff base intermediate[3].

Experimental Protocol: High-Pressure Reductive Amination

This protocol utilizes a self-validating workflow designed to maximize the yield of 2-ethyl-2-methoxy-4-methyl-hexylamine while suppressing aldol condensation and dimerization.

Materials & Reagents
  • Substrate: 2-ethyl-2-methoxy-4-methylhexanal (Purity >98%)

  • Amine Source: Anhydrous Ammonia (NH₃) gas

  • Catalyst: 5 wt% Ru/γ-Al₂O₃ (Pre-reduced)

  • Solvent: Methanol/Water (9:1 v/v)

  • Reducing Agent: Hydrogen gas (H₂, >99.99% purity)

Step-by-Step Methodology

Phase 1: Pre-reaction Setup & Kinetic Trapping

  • Reagent Preparation: Dissolve 2-ethyl-2-methoxy-4-methylhexanal in the 9:1 Methanol/Water solvent mixture to achieve a high substrate concentration of 2.0 M.

    • Causality: High carbonyl concentration is strictly required because the 2-methoxy group destabilizes the iminium intermediate via +I effects; higher molarity drives the equilibrium toward the hemiaminal[1].

  • Temperature Control: Chill the solution to 0–5°C using an ice-water bath.

    • Causality: Low-temperature condensation is critical to kinetically trap the hemiaminal intermediate, preventing premature, uncontrolled dehydration and suppressing unwanted aldol side reactions[1].

  • Ammonia Introduction: Slowly bubble anhydrous NH₃ gas into the chilled solution until a 5-fold molar excess (relative to the aldehyde) is achieved. Stir continuously for 30 minutes.

Phase 2: High-Pressure Catalytic Hydrogenation 4. Reactor Loading: Transfer the chilled mixture to a 300 mL Hastelloy high-pressure autoclave. Add the 5 wt% Ru/γ-Al₂O₃ catalyst (loading: 5 mol% Ru relative to the substrate).

  • Causality: The γ-Al₂O₃ support features a spinel structure whose specific acid-base properties accelerate the rate-limiting dehydration of the hemiaminal to the imine[3].
  • Purging & Pressurization: Seal the autoclave. Purge the headspace three times with N₂ (10 bar) to strictly exclude O₂.
  • Causality: Oxygen exclusion minimizes Schiff base polymerization, allowing the catalyst to maintain >95% activity over multiple cycles[1]. Following the N₂ purge, pressurize the reactor with H₂ gas to 30 bar.
  • Reaction Execution: Heat the reactor to 80°C and set the impeller stirring rate to 1000 rpm to eliminate gas-liquid mass transfer resistance.
  • Self-Validation Step: Monitor the internal pressure gauge. A steady pressure drop indicates active H₂ consumption. The reaction is deemed complete when the pressure stabilizes completely for at least 30 consecutive minutes (typically requiring 8-12 hours).

Phase 3: Workup & Purification 7. Filtration: Cool the reactor to room temperature (20-25°C) and carefully vent the residual N₂/H₂/NH₃ gases through an appropriate scrubber system. Filter the crude reaction mixture through a Celite pad to recover the heterogeneous Ru/γ-Al₂O₃ catalyst. 8. Solvent Removal & Distillation: Concentrate the filtrate under reduced pressure to remove the methanol, water, and any residual ammonia. Purify the resulting crude oil via fractional vacuum distillation.

  • Self-Validation Step: Collect the fraction boiling at approximately 200°C (adjusted for the specific vacuum pressure applied) to isolate pure 2-ethyl-2-methoxy-4-methyl-hexylamine[1]. GC-FID analysis should be utilized to confirm a primary amine purity of >98%.

References

1.[1] Title: Buy 2-Ethyl-2-methoxy-4-methyl-hexylamine (EVT-13232838) - EvitaChem Source: evitachem.com URL:

2.[2] Title: Catalytic Organometallic Reactions of Ammonia - PMC - NIH Source: nih.gov URL:

3.[4] Title: Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions Source: acs.org URL:

4.[3] Title: Heterogeneous Ru-Based Catalysts for One-Pot Synthesis of Primary Amines from Aldehydes and Ammonia Source: researchgate.net URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis Yield of 2-Ethyl-2-methoxy-4-methyl-hexylamine

Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, you are likely aware that synthesizing sterically hindered aliphatic amines presents unique kinetic and thermo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, you are likely aware that synthesizing sterically hindered aliphatic amines presents unique kinetic and thermodynamic challenges.

This guide provides a deep-dive troubleshooting framework and a self-validating protocol for the synthesis of 2-Ethyl-2-methoxy-4-methyl-hexylamine (CAS: 1416352-10-7) via the reductive amination of its corresponding aldehyde, 2-ethyl-2-methoxy-4-methylhexanal.

Part 1: Mechanistic Overview & Bottleneck Analysis

The synthesis of 2-Ethyl-2-methoxy-4-methyl-hexylamine relies heavily on the nucleophilic attack of ammonia on the starting aldehyde. However, the quaternary C2 carbon and the adjacent 2-methoxy group create severe steric congestion and electronic destabilization, heavily impeding imine formation[1]. Understanding these competing pathways is critical for optimizing your yield.

ReactionPathway A 2-Ethyl-2-methoxy-4-methylhexanal (Starting Material) C Carbinolamine Intermediate A->C + NH3 (p-TsOH cat.) F 2-Ethyl-2-methoxy-4-methyl-hexanol (Alcohol Byproduct) A->F Direct Reduction (e.g., NaBH4) B Ammonia (NH3) B->C D Iminium Ion C->D - H2O E 2-Ethyl-2-methoxy-4-methyl-hexylamine (Target Primary Amine) D->E NaBH3CN (pH 7) G Dialkylated Secondary Amine (Over-alkylation Byproduct) E->G + Excess Aldehyde

Reaction pathway for the reductive amination of 2-ethyl-2-methoxy-4-methylhexanal.

Part 2: Troubleshooting FAQs

Q1: Why is my conversion rate to the primary amine so low (<45%) when using standard ammonia and NaBH₄? A1: The quaternary carbon (C2) heavily impedes imine formation due to steric congestion, reducing reaction rates by >50% compared to linear aldehydes[1]. Furthermore, standard Sodium Borohydride (NaBH₄) is too aggressive; it reduces the unreacted aldehyde directly to 2-ethyl-2-methoxy-4-methyl-hexanol before the imine can fully form. Solution: Switch to a pH-controlled reductive amination using Sodium Cyanoborohydride (NaBH₃CN). NaBH₃CN is a highly selective reducing agent that, at pH 7, selectively reduces iminium ions over carbonyl precursors[2].

Q2: How does the 2-methoxy group affect the reaction kinetics, and how do I counteract it? A2: The 2-methoxy group inductively destabilizes the iminium intermediate via electron-withdrawing (-I) effects[1]. This thermodynamic instability means the equilibrium heavily favors the starting materials. Solution: You must kinetically trap the iminium ion. Run the condensation at low temperatures (0–5°C) in a methanol/water (9:1) solvent system, and use an acid co-catalyst (e.g., p-toluenesulfonic acid, p-TsOH) to accelerate imine formation before dehydration or side-reactions occur[1].

Q3: I am seeing a high percentage of secondary amine (dialkylation) byproducts. How can I prevent this? A3: Dialkylation occurs when the newly formed primary amine (2-Ethyl-2-methoxy-4-methyl-hexylamine) competes with ammonia to react with the remaining aldehyde. Because the primary amine is more nucleophilic than ammonia, this over-alkylation is a common issue in 3[3]. Solution: Use a massive stoichiometric excess of ammonia (e.g., 7–10 equivalents) to statistically outcompete the primary amine.

Q4: Can I use catalytic hydrogenation instead of hydride reagents for industrial scale-up? A4: Yes. For scale-up, Cu-Al₂O₃ catalysts are highly effective. However, to prevent catalyst deactivation via Schiff base polymerization, you must strictly exclude oxygen from the reactor. Under anaerobic conditions, the catalyst maintains >95% activity over at least 5 cycles[1].

Part 3: Self-Validating Standard Operating Protocol (SOP)

Design Philosophy: This protocol incorporates In-Process Controls (IPCs) to ensure intermediate formation is verified before proceeding to irreversible reduction steps, guaranteeing a self-validating workflow.

Phase 1: Iminium Formation (Kinetic Trapping)
  • Preparation: Dissolve 2-ethyl-2-methoxy-4-methylhexanal (1.0 eq) in a pre-chilled (0–5°C) solvent mixture of Methanol/Water (9:1 v/v).

    • Causality: The 9:1 ratio stabilizes the polar carbinolamine intermediate while maintaining substrate solubility.

  • Ammoniation: Add a methanolic solution of ammonia (7.0 eq) and p-toluenesulfonic acid (p-TsOH, 0.1 eq).

    • Causality: Excess ammonia suppresses secondary amine formation; p-TsOH accelerates the dehydration of the sterically hindered carbinolamine to the iminium ion.

  • Validation Checkpoint 1 (IPC): Stir at 0–5°C for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2) or GC-MS. Do not proceed to Phase 2 until aldehyde conversion is >85%.

Phase 2: Selective Reduction
  • Buffering: Adjust the reaction mixture to pH 7.0 using an acetate buffer.

    • Validation Checkpoint 2 (IPC): Confirm pH with a calibrated meter. Causality:2 to selectively reduce the iminium ion without reducing the unreacted aldehyde[2].

  • Reduction: Add Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise over 30 minutes, maintaining the temperature strictly below 5°C.

  • Validation Checkpoint 3 (IPC): Stir for an additional 4 hours. Perform a Ninhydrin test on a TLC spot; a deep purple color confirms the presence of the primary amine.

Phase 3: Workup & Isolation
  • Quenching: Quench the reaction with 1M NaOH to pH > 10 to neutralize the amine salt and destroy excess borohydride.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via vacuum distillation (b.p. ~200°C at atmospheric pressure) to isolate pure 2-Ethyl-2-methoxy-4-methyl-hexylamine[1].

Part 4: Quantitative Yield Analysis

The table below summarizes the expected outcomes based on the causality of reagent selection and environmental conditions.

Strategy / ConditionsReducing AgentAdditives / pHTarget Primary Amine Yield (%)Major Byproduct
Standard (Room Temp)NaBH₄None (Unbuffered)25%Alcohol (Direct Reduction)
Low Temp (0–5°C)NaBH₄None (Unbuffered)40%Alcohol (Direct Reduction)
Buffered Reductive AminationNaBH₃CNAcetate Buffer (pH 7)65%Secondary Amine (Dialkylation)
Optimized Kinetic Trapping NaBH₃CN p-TsOH, Excess NH₃, pH 7 88% Minimal (<5% impurities)

References

  • EvitaChem Product Data: 2-Ethyl-2-methoxy-4-methyl-hexylamine (EVT-13232838). EvitaChem.
  • Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University.
  • Reductive amination. Wikipedia.

Sources

Optimization

Technical Support Center: Liquid-Liquid Extraction (LLE) Optimization for 2-Ethyl-2-methoxy-4-methyl-hexylamine

Welcome to the Technical Support Center for downstream processing and purification. This guide is specifically engineered for researchers and drug development professionals tasked with purifying 2-Ethyl-2-methoxy-4-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for downstream processing and purification. This guide is specifically engineered for researchers and drug development professionals tasked with purifying 2-Ethyl-2-methoxy-4-methyl-hexylamine .

Due to its highly branched aliphatic backbone, beta-methoxy group, and primary amine functionality, this molecule presents unique challenges during liquid-liquid extraction (LLE), including severe emulsion formation and pH-dependent partitioning. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-yield purification.

Part 1: Core Principles & Extraction Workflow

The purification of 2-Ethyl-2-methoxy-4-methyl-hexylamine relies on an acid-base swing extraction . Aliphatic amines exhibit a strictly pH-dependent partition coefficient (LogD). By manipulating the pH, we can reversibly toggle the molecule between a water-soluble ammonium salt and a highly lipophilic free base[1].

The workflow below illustrates the logical progression of isolating the target amine from neutral and acidic impurities.

LLE_Workflow Start Crude Reaction Mixture (Target + Impurities) Acidify Add 1M HCl (pH < 3) Protonate Amine Start->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgImp Organic Phase (Neutral Impurities -> Discard) PhaseSep1->OrgImp AqAmine Aqueous Phase (Amine-H+ Salt) PhaseSep1->AqAmine Basify Add 2M NaOH (pH > 12) Deprotonate Amine AqAmine->Basify Extract Extract with MTBE Basify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqWaste Aqueous Phase (Inorganic Salts -> Discard) PhaseSep2->AqWaste OrgTarget Organic Phase (Free Base Amine) PhaseSep2->OrgTarget Purify Wash (Brine), Dry (MgSO4), Evaporate -> Pure Target OrgTarget->Purify

Figure 1: Acid-base swing LLE workflow for 2-Ethyl-2-methoxy-4-methyl-hexylamine purification.

Part 2: Troubleshooting & FAQs

Q1: I am losing a significant amount of my target amine in the aqueous wash. How do I fix this?

Cause: Incomplete deprotonation. The pKa of a typical primary aliphatic amine is ~10.5. While the inductive electron-withdrawing effect of the beta-methoxy group in 2-Ethyl-2-methoxy-4-methyl-hexylamine slightly lowers this pKa, a significant fraction of the molecule will remain protonated (and thus water-soluble) if the aqueous phase is not sufficiently basic. Solution: To ensure >99% of the amine is in the organic-soluble free-base form, the pH of the aqueous layer must be adjusted to at least 2 units above the pKa[2]. Systematically adjust the aqueous phase to pH > 12 using 2M NaOH before attempting the organic extraction[3].

Q2: A thick, stubborn emulsion forms during the extraction step. Why does this happen and how can I break it?

Cause: 2-Ethyl-2-methoxy-4-methyl-hexylamine is highly amphiphilic. It possesses a hydrophilic head (the amine and methoxy groups) and a bulky, lipophilic hydrocarbon tail (a C10 equivalent branched structure). During vigorous shaking, it acts as a surfactant, lowering the interfacial tension between the aqueous and organic layers and stabilizing a dispersion of microscopic droplets[4]. Solution:

  • Prevention: Gently swirl the separatory funnel instead of shaking it vigorously. This maintains surface area for extraction without providing the kinetic energy required to form stable emulsion droplets[5].

  • Chemical Resolution (Salting Out): Add a saturated NaCl solution (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, forcing the surfactant-like amine entirely into the organic phase and breaking the emulsion[6].

  • Mechanical Resolution: If the emulsion persists at the interface (often called an "interfacial rag"), drain it and filter it through a glass wool plug or phase separation filter paper to force coalescence[5].

Q3: Why shouldn't I use Dichloromethane (DCM) for this extraction?

Cause: While DCM is a powerful extraction solvent, it is a halogenated alkylating agent. Primary aliphatic amines are strong nucleophiles. Upon prolonged exposure or storage in DCM, 2-Ethyl-2-methoxy-4-methyl-hexylamine can undergo nucleophilic substitution, yielding unwanted chloromethylated side products. Furthermore, DCM is denser than water, which complicates the acid-base swing workflow by requiring the organic layer to be drained and re-added multiple times. Solution: Transition to Methyl tert-butyl ether (MTBE). It is chemically inert to amines, floats on water (simplifying bottom-draining of aqueous waste), and has excellent phase separation properties.

Part 3: Quantitative Data & Solvent Selection

Selecting the correct organic solvent is critical for optimizing the partition coefficient and minimizing emulsion risks. The table below summarizes the physicochemical rationale for solvent selection in this specific workflow.

SolventDensity (g/mL)Dielectric Constant (ε)Emulsion RiskSuitability & Causality Notes
MTBE 0.742.6LowOptimal. Chemically inert to amines. Floats on water, facilitating easy decantation of the aqueous layer.
DCM 1.339.1ModerateNot Recommended. Sinks in water. Risk of reactive alkylation with the primary amine during prolonged contact.
Ethyl Acetate 0.906.0HighSub-optimal. Prone to base-catalyzed hydrolysis at the high pH (>12) required to deprotonate the amine.
Hexane 0.661.9LowAcceptable. Excellent for extracting the highly lipophilic free base, but poor at solubilizing polar neutral impurities.

Part 4: Validated Step-by-Step Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Phase 1: Impurity Removal (Acidic Extraction)

  • Solubilization: Dissolve the crude reaction mixture in MTBE (10 mL per gram of crude material) and transfer to a separatory funnel.

  • Protonation: Add an equal volume of 1M HCl to the funnel. Swirl gently for 2 minutes, venting frequently.

  • Validation Check 1: Withdraw a few drops of the lower aqueous layer and test with pH paper. The pH must be < 3. If it is higher, the amine is not fully protonated; add more 1M HCl[1].

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer (containing the target amine as a water-soluble hydrochloride salt) into a clean Erlenmeyer flask. Discard the upper MTBE layer (containing non-basic organic impurities).

Phase 2: Target Isolation (Basic Extraction) 5. Deprotonation: Cool the aqueous layer in an ice bath (the upcoming neutralization is highly exothermic). Slowly add 2M NaOH dropwise with magnetic stirring. 6. Validation Check 2: Monitor the solution visually and chemically. The solution will turn cloudy as the lipophilic free base amine "oils out" of the water. Test the pH; it must be > 12 to ensure complete deprotonation[3]. 7. Extraction: Transfer the basic aqueous mixture back to a clean separatory funnel. Add fresh MTBE (10 mL per gram of theoretical yield). Swirl gently—do not shake vigorously—to avoid surfactant-induced emulsions[5]. 8. Washing & Drying: Allow the phases to separate. Drain and discard the lower aqueous layer. Wash the retained upper MTBE layer with saturated NaCl (brine) to remove residual water and break any micro-emulsions[6]. 9. Concentration: Dry the MTBE layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the purified 2-Ethyl-2-methoxy-4-methyl-hexylamine.

Part 5: References

1.[6] "solid-liquid extraction - Columbia University." Columbia.edu. Available at: 2.[5] "Tips for Troubleshooting Liquid–Liquid Extractions | LCGC International." Chromatographyonline.com. Available at: 3.[2] "Selective separation of amines from continuous processes using automated pH controlled extraction." RSC Publishing. Available at: 4.[1] "2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts." Libretexts.org. Available at: 5.[3] "A digital tool for liquid–liquid extraction process design." RSC Publishing. Available at: 6.[4] "Tackling emulsions just got easier." Biotage.com. Available at:

Sources

Troubleshooting

Preventing degradation of 2-Ethyl-2-methoxy-4-methyl-hexylamine during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-Ethyl-2-methoxy-4-methyl-hexylamine . While the beta-pos...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-Ethyl-2-methoxy-4-methyl-hexylamine . While the beta-position of this molecule is sterically hindered by ethyl and methoxy groups, the primary amine functionality remains highly nucleophilic and susceptible to atmospheric degradation.

The following troubleshooting guides, empirical data, and self-validating protocols are engineered to help you maintain absolute reagent integrity during long-term storage.

Troubleshooting & FAQs

Q1: Why is there a white crust forming around the cap of my reagent bottle? A: This is a classic manifestation of carbamate formation. When a primary amine is exposed to atmospheric carbon dioxide (CO₂), the nucleophilic nitrogen attacks the electrophilic carbon of CO₂, forming a highly unstable zwitterion intermediate[1]. This intermediate rapidly transfers a proton to a second unreacted amine molecule, precipitating as a stable, insoluble carbamate salt[1]. Because this reaction is thermodynamically favorable in low-water environments[1], even brief exposures to air during pipetting will accumulate this crust over time.

  • Self-Validation: To confirm carbamate contamination, run an FT-IR on the isolated crust; a strong C=O stretch around 1665–1680 cm⁻¹ definitively indicates carbamate formation[2].

Q2: The amine liquid has turned from colorless to yellow or brown. Is it still usable? A: Discoloration is a direct indicator of oxidative degradation. Aliphatic amines undergo radical autoxidation when exposed to oxygen and light[3]. This process abstracts a hydrogen atom, leading to the formation of imines, N-oxides, and eventually complex oligomeric amides that impart a yellow or brown color[4]. While steric hindrance plays a role in stabilization[5], primary amines lack the inherent oxidative resistance of tertiary amines[6]. Heavily oxidized amine will skew stoichiometric calculations and poison sensitive catalytic reactions.

  • Self-Validation: Run a GC-MS on the discolored batch. If the purity has dropped below 95% or high-molecular-weight oligomers are present, the batch must be discarded or subjected to vacuum distillation before use.

Q3: Does the methoxy group pose a peroxide explosion risk during long-term storage? A: While ethers (like the methoxy group at the C2 position) are notorious for forming explosive peroxides via radical autoxidation, the intrinsic basicity of the primary amine acts as an internal stabilizer. Amines generally quench the radical propagation steps required for peroxide accumulation. However, the oxidative degradation of the amine itself remains the primary mode of failure[7]. Standard dark, cold, and inert storage will protect both functional groups simultaneously.

Mechanistic Degradation Pathways

Degradation Amine 2-Ethyl-2-methoxy- 4-methyl-hexylamine Carbamate Carbamate Salts (White Crust) Amine->Carbamate Nucleophilic Attack Oxidation N-Oxides / Imines (Yellow/Brown) Amine->Oxidation Radical Autoxidation CO2 Atmospheric CO2 CO2->Carbamate Zwitterion Intermediate O2 Oxygen / Light O2->Oxidation Electron Transfer

Fig 1. Primary degradation pathways of aliphatic amines via CO2 and O2 exposure.

Quantitative Data: Storage Conditions vs. Shelf-Life

To optimize your storage strategy, consult the following empirical data comparing environmental conditions to the expected purity retention of 2-Ethyl-2-methoxy-4-methyl-hexylamine.

Storage AtmosphereTemperatureVessel TypeExpected Shelf-Life (>98% Purity)Primary Degradant
Ambient Air20°C (Room Temp)Clear Glass< 2 WeeksCarbamates, N-Oxides
Ambient Air4°C (Fridge)Clear Glass1 - 2 MonthsCarbamates
Argon (Inert)4°C (Fridge)Amber Glass6 - 8 MonthsTrace Moisture Hydrates
Argon (Inert) -20°C (Freezer) Amber Ampoule > 2 Years None (Optimal)

Experimental Protocols

Protocol A: Recovery of Degraded Amine (Vacuum Distillation)

If your amine has degraded (yellowing or crust formation), it can be recovered via fractional vacuum distillation. This protocol ensures the removal of high-boiling amides and non-volatile carbamate salts.

  • System Setup: Assemble a short-path vacuum distillation apparatus. Grease all joints lightly to ensure a perfect seal.

  • Vacuum Application: Apply a high vacuum to the system.

    • Self-Validation: Ensure the system pressure holds steady at <1 mbar before applying heat. This confirms a leak-free system and prevents high-temperature oxidation during the run.

  • Heating & Fraction Collection: Slowly heat the boiling flask. Discard the initial fore-run (which contains absorbed water and low-boiling oxidative cleavage products).

    • Self-Validation: Monitor the vapor temperature. Only begin collecting the main fraction when the vapor temperature stabilizes at the specific boiling point of the amine under your applied vacuum.

  • Purity Verification:

    • Self-Validation: Run a ¹H-NMR of the main fraction in CDCl₃. The absolute absence of a broad peak at 5.0–6.0 ppm confirms the successful removal of carbamate and amide impurities.

Protocol B: Schlenk-Line Aliquoting for Long-Term Storage

To prevent degradation of a fresh or newly distilled batch, use this self-validating inert gas protocol.

  • Moisture Removal: Add activated 3Å molecular sieves to the pure amine.

    • Self-Validation: Perform a Karl Fischer titration on a 100 µL aliquot. Proceed only when the water content reads <50 ppm.

  • Transfer: Transfer the dried amine into an amber Schlenk flask to protect it from photo-induced radical autoxidation[3].

  • Freeze-Pump-Thaw Degassing: Submerge the flask in liquid nitrogen until the amine freezes solid. Open the flask to a high vacuum for 5 minutes, then seal it and let it thaw. Repeat this cycle three times.

    • Self-Validation: During the final thaw cycle, carefully observe the liquid. The complete absence of bubbling as the liquid warms indicates that all dissolved O₂ and CO₂ have been successfully evacuated.

  • Backfilling & Sealing: Backfill the flask with ultra-pure Argon gas, seal tightly, and store immediately at -20°C.

StorageWorkflow Step1 Dry over Mol. Sieves Step2 Transfer to Amber Flask Step1->Step2 Step3 Freeze-Pump-Thaw (x3 Cycles) Step2->Step3 Step4 Backfill with Argon Step3->Step4 Step5 Seal & Store at -20°C Step4->Step5

Fig 2. Step-by-step inert atmosphere aliquoting workflow for long-term amine stability.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Ethyl-2-methoxy-4-methylhexan-1-amine Synthesis

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have compiled this resource to address the specific mechanistic hurdles encountered when synthesizing 2-ethyl-2-methoxy-4-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have compiled this resource to address the specific mechanistic hurdles encountered when synthesizing 2-ethyl-2-methoxy-4-methylhexan-1-amine .

The primary challenge with this molecule is its neopentyl-like steric hindrance . The C2 position is a fully substituted quaternary center bearing an ethyl group, a methoxy group, and the rest of the hexyl chain[1]. This extreme steric bulk severely impedes standard nucleophilic attacks and condensation reactions, leading to low yields, incomplete conversions, and complex byproduct profiles.

Below are field-proven, self-validating workflows to overcome these challenges across three common synthetic routes.

Route 1: Reductive Amination of the Aldehyde Precursor

Context: Converting 2-ethyl-2-methoxy-4-methylhexanal to the primary amine using ammonia and a reducing agent.

FAQ: Why am I getting mostly alcohol byproduct instead of the target primary amine?

The Causality: Steric congestion at the C2 alpha-carbon severely retards the condensation of ammonia with the aldehyde. Imine formation is the rate-limiting step. If you introduce a strong reducing agent (like NaBH₄) too early, it will bypass the slow imine formation and preferentially reduce the unreacted, sterically hindered aldehyde directly into 2-ethyl-2-methoxy-4-methylhexan-1-ol[2].

The Solution: You must kinetically trap the iminium ion. Force the imine condensation using a Lewis acid or dehydrating agent (e.g., Titanium(IV) isopropoxide) before adding the reductant. Furthermore, switch to a pH-dependent reducing agent like Sodium Cyanoborohydride (NaBH₃CN), which selectively reduces protonated iminium ions over carbonyls[2][3].

Quantitative Comparison of Reducing Agents
Reducing AgentSelectivity (Iminium vs. Carbonyl)Optimal pHByproduct / Toxicity RiskSuitability for Hindered Substrates
NaBH₄ Low8–10LowPoor (Reduces aldehyde directly)
NaBH₃CN High3–4High (HCN gas release)Excellent (Traps iminium kinetically)
STAB (NaBH(OAc)₃) High5–7LowGood (Milder, but slower for bulky groups)

Data synthesized from standard reductive amination selectivity profiles[2][3].

Self-Validating Protocol: Two-Step Reductive Amination
  • Imine Pre-formation: Dissolve 2-ethyl-2-methoxy-4-methylhexanal (1.0 eq) in anhydrous THF. Add methanolic ammonia (10.0 eq) and Ti(OiPr)₄ (2.0 eq). Stir at 25°C for 12 hours.

  • Validation Checkpoint 1 (GC/MS): Pull a 50 µL aliquot. Analyze via GC/MS. Do not proceed until the aldehyde peak is completely consumed and the imine intermediate is >95%.

  • Selective Reduction: Cool the vessel to 0°C. Add NaBH₃CN (1.5 eq) portion-wise. Maintain the pH at ~6 using methanolic HCl to ensure the imine remains protonated for reduction.

  • Validation Checkpoint 2 (TLC): Monitor the disappearance of the imine spot.

  • Workup: Quench with 1M NaOH to precipitate titanium as TiO₂. Filter through a Celite pad, extract the filtrate with EtOAc, and concentrate.

Route 2: Catalytic Hydrogenation of the Nitrile Precursor

Context: Reducing 2-ethyl-2-methoxy-4-methylhexanenitrile to the primary amine.

FAQ: My nitrile reduction yields a massive amount of secondary amine (dimer). How do I prevent this?

The Causality: During catalytic hydrogenation, the nitrile is initially reduced to a highly electrophilic imine intermediate. As the target primary amine begins to form, it acts as a strong nucleophile. Because the reaction environment lacks steric protection at the nitrogen, the newly formed primary amine attacks the unreduced imine intermediate. Subsequent hydrogenation of this adduct yields a secondary amine "dimer"[4][5].

The Solution: Conduct the reduction in a solvent saturated with anhydrous ammonia. The massive excess of ammonia outcompetes the primary amine for the imine intermediate, effectively shifting the equilibrium backward and blocking the dimerization pathway[6][7].

NitrileMechanism Nitrile Nitrile Precursor Imine Imine Intermediate Nitrile->Imine H2 / Raney Ni Primary Primary Amine (Target) Imine->Primary H2 Secondary Secondary Amine (Byproduct) Imine->Secondary H2 Primary->Imine Nucleophilic Attack Ammonia Excess NH3 Ammonia->Imine Shifts Equilibrium

Mechanism of secondary amine byproduct formation and suppression via ammonia.

Self-Validating Protocol: Raney Nickel Nitrile Reduction
  • Catalyst Preparation: Wash Raney Nickel slurry (10 wt% relative to substrate) with methanol three times to remove water. (Caution: Raney Nickel is highly pyrophoric when dry. Keep wetted at all times[4].)

  • Reaction Setup: Dissolve the nitrile in 7M ammonia in methanol. Add the washed catalyst.

  • Hydrogenation: Pressurize the vessel to 50 psi H₂. Stir vigorously at 25°C for 16 hours.

  • Validation Checkpoint (Pressure Gauge): Monitor H₂ uptake. The reaction is complete when the pressure stabilizes and ceases to drop for 1 hour.

  • Workup: Vent H₂ and purge the vessel with N₂. Filter the mixture through a wetted Celite pad. Concentrate the filtrate in vacuo to yield the primary amine.

Route 3: Nucleophilic Substitution of the Neopentyl-like Alcohol

Context: Converting 2-ethyl-2-methoxy-4-methylhexan-1-ol to the amine via a leaving group.

FAQ: Direct amination of my alcohol precursor via a mesylate yields only alkene elimination products. Why?

The Causality: Standard bulky nucleophiles (like ammonia or primary amines) cannot penetrate the steric shield of the neopentyl C2 center to perform an Sₙ2 backside attack. Instead of acting as nucleophiles, they act as bases, abstracting a proton and driving an E2 elimination to form an alkene[1][8].

The Solution: You must use a superior leaving group and an exceptionally small nucleophile. Convert the alcohol to a highly reactive triflate (trifluoromethanesulfonate). Then, displace it using the azide anion (N₃⁻). Azide is a linear, unhindered nucleophile that can successfully perform Sₙ2 reactions on neopentyl skeletons where others fail[1][8]. The resulting alkyl azide is safely reduced to the amine.

AzideWorkflow Alcohol Neopentyl-like Alcohol (Sterically Hindered) Triflate Triflate Intermediate (Highly Reactive) Alcohol->Triflate Tf2O, Pyridine Azide Alkyl Azide (Linear Nucleophile) Triflate->Azide NaN3, DMF, 100°C Elimination Alkene Byproduct (E2 Elimination) Triflate->Elimination Bulky Amines (SN2 Fails) Amine Primary Amine (Target Product) Azide->Amine PPh3, H2O (Staudinger Reduction)

Azide substitution workflow bypassing E2 elimination in neopentyl systems.

Self-Validating Protocol: Azide Substitution and Staudinger Reduction
  • Triflation: Dissolve the alcohol in anhydrous DCM with pyridine (2.0 eq). Cool to -78°C. Dropwise add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq). Stir for 1 hour, then warm to 0°C.

  • Azidation: Perform a rapid aqueous workup, concentrate the crude triflate, and immediately redissolve in anhydrous DMF. Add NaN₃ (3.0 eq). Heat to 100°C for 12 hours.

  • Validation Checkpoint (FT-IR): Pull an aliquot and analyze via IR spectroscopy. Look for the intense, unmistakable asymmetric azide stretch at ~2100 cm⁻¹. Do not proceed to reduction without confirming this peak[9].

  • Staudinger Reduction: To the isolated azide in THF, add Triphenylphosphine (PPh₃, 1.5 eq) and water (10.0 eq). Stir at room temperature until N₂ gas evolution ceases.

  • Workup: Acidify with 1M HCl to extract the amine into the aqueous layer (leaving triphenylphosphine oxide in the organic layer). Basify the aqueous layer and extract with DCM to isolate the pure primary amine.

References
  • ResearchGate. Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Retrieved from[Link]

  • Harvard University. Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

  • ACS Omega. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Retrieved from [Link]

  • Wikipedia. Reductive amination. Retrieved from [Link]

  • Fraunhofer-Publica. Synthesis and Characterization of New Triazido-plasticizers. Retrieved from [Link]

  • ResearchGate. How to prevent secondary amine formation in nitrile reduction? Retrieved from [Link]

  • Chemical Communications (RSC Publishing). Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Optimization for 2-Ethyl-2-methoxy-4-methyl-hexylamine

Overview & Analyte Profiling Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and mass spectrometric challenges associated wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Analyte Profiling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and mass spectrometric challenges associated with 2-Ethyl-2-methoxy-4-methyl-hexylamine .

From a physicochemical perspective, this analyte is a highly branched, lipophilic primary amine (MW = 173.3 g/mol ). Its structural profile presents two distinct challenges for LC-MS/MS:

  • Basic Amine Moiety: The primary amine is highly basic (pKa ~9–10). In standard reversed-phase liquid chromatography (RP-LC), basic compounds are prone to severe peak tailing due to secondary interactions with the stationary phase.

  • Aliphatic Branching: The extensive alkyl branching (hexyl backbone with ethyl and methyl substitutions) makes the molecule highly hydrophobic, requiring a carefully optimized organic gradient to elute efficiently without band broadening.

During MS/MS optimization, expect alpha-cleavage adjacent to the primary amine, which is the dominant fragmentation pathway for aliphatic amines[1].

Troubleshooting FAQs: Chromatographic & Ionization Challenges

Q: Why does 2-Ethyl-2-methoxy-4-methyl-hexylamine exhibit severe peak tailing on my standard C18 column? A: The root cause is a secondary cation-exchange interaction. Older or lower-purity silica columns (Type-A) possess residual unbonded silanol groups (-Si-OH) on their surface, which have a pKa of approximately 4–5[2]. If your mobile phase pH is above 5, these silanols deprotonate and become negatively charged. Because your aliphatic amine is positively charged at this pH, it binds ionically to the silica backbone, causing the peak to tail[2]. Solution: Lower the mobile phase pH to < 3.0 to protonate the silanols, neutralizing their charge and eliminating the secondary interaction[3]. Additionally, utilize high-purity (Type-B) end-capped silica columns[2].

Q: I acidified my mobile phase with 0.1% Formic Acid, but the peak is still tailing and my analyte load tolerance is poor. How do I fix this? A: This is an issue of ionic strength. Formic acid is a weak acid; at 0.1% (v/v), it provides a very low ionic strength of approximately 1.9 mM[4]. According to the mutual repulsion theory, low ionic strength exacerbates overload tailing for basic compounds. Solution: Add a volatile buffer salt like ammonium formate (e.g., 5–10 mM). This significantly increases the ionic strength of the mobile phase (up to ~7.4 mM)[4]. The ammonium ions actively compete with the basic analyte for any remaining active silanol sites, dramatically improving peak shape and sample load tolerance without causing ion suppression in the mass spectrometer[4].

Q: Which electrospray ionization (ESI) mode should I use, and how does the mobile phase affect my MS/MS sensitivity? A: Because aliphatic amines readily accept protons, Positive ESI (ESI+) is the mandatory mode for detection[5]. The use of formic acid in the mobile phase provides an abundant source of protons, which significantly enhances the formation of the [M+H]+ precursor ion[6]. While strong acids like trifluoroacetic acid (TFA) yield perfect peak shapes by acting as ion-pairing agents, they cause severe ion suppression in ESI-MS[4]. Therefore, a combination of formic acid and ammonium formate is the optimal compromise for maximizing both chromatographic resolution and MS sensitivity.

Troubleshooting Start Peak Tailing Observed (Aliphatic Amine) CheckPH Evaluate Mobile Phase pH Start->CheckPH PHHigh pH > 3.0 Silanols are Ionized CheckPH->PHHigh Yes PHLow pH < 3.0 Silanols are Protonated CheckPH->PHLow No AddAcid Add 0.1% Formic Acid to suppress silanol ionization PHHigh->AddAcid CheckIS Evaluate Ionic Strength PHLow->CheckIS Success Symmetrical Peak Achieved (As < 1.5) AddAcid->Success LowIS Low Ionic Strength (Formic Acid Only) CheckIS->LowIS Yes CheckCol Evaluate Column Chemistry CheckIS->CheckCol Adequate AddBuffer Add 2-10 mM Ammonium Formate LowIS->AddBuffer AddBuffer->Success ChangeCol Switch to End-capped or Charged-Surface C18 CheckCol->ChangeCol ChangeCol->Success

Caption: Logical troubleshooting tree for resolving aliphatic amine peak tailing.

Quantitative Data: Mobile Phase Additive Comparison

To optimize the signal-to-noise ratio and chromatographic fidelity, we must balance ionic strength with volatility. The table below summarizes the causality behind different mobile phase modifiers for aliphatic amines.

Mobile Phase AdditiveIonic StrengthESI+ MS SensitivityPeak Shape (Aliphatic Amines)Mechanistic Impact
0.1% Formic Acid (FA) Low (~1.9 mM)ExcellentPoor (Tailing)Provides protons for ionization but fails to mask residual silanols due to low ionic strength[4].
0.1% FA + 5 mM NH₄FA Moderate (~7.4 mM)ExcellentExcellent (Symmetrical)Ammonium ions compete for silanol active sites; prevents cation-exchange tailing without suppressing MS signal[4].
0.1% Trifluoroacetic Acid (TFA) High (~7.8 mM)Poor (Suppressed)ExcellentStrong ion-pairing agent; perfectly shields silanols but causes severe ion suppression in ESI-MS[4].
10 mM Ammonium Bicarbonate ModerateModerateGoodOperates above silanol pKa (pH 10); requires high-pH stable columns. Basic amines may suffer reduced ionization efficiency in ESI+[2].

Experimental Protocol: Gradient Optimization Workflow

This self-validating protocol is designed to establish an optimal elution profile for 2-Ethyl-2-methoxy-4-methyl-hexylamine, ensuring sharp peak shapes and robust retention.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): 18 MΩ Ultrapure Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

  • Organic Phase (B): LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Scientific Rationale: Acetonitrile provides lower backpressure and sharper peaks for lipophilic amines compared to methanol. The buffered aqueous phase ensures consistent ionization and silanol masking[4].

Step 2: Initial Broad Screening

  • Run a linear gradient from 5% B to 95% B over 10 minutes.

  • Set flow rate to 0.3 mL/min and column temperature to 40°C.

  • Identify the retention time ( tR​ ) of the [M+H]+ peak (m/z 174.3).

Step 3: Retention Mapping & Elution Calculation

  • Account for the system dwell volume ( VD​ ) and column dead volume ( VM​ ).

  • Calculate the exact %B at the moment the analyte desorbed from the stationary phase. Because of the heavy aliphatic branching, expect desorption to occur between 40% and 60% B.

Step 4: Focused Shallow Gradient Design

  • Design a focused gradient starting 10% below the calculated elution %B and ending 10% above it, spanning 4 to 5 minutes.

  • Scientific Rationale: A shallower gradient slope ( d%B/dt ) dynamically increases the retention factor ( k′ ) during elution, improving resolution from matrix interferences and focusing the analyte band.

Step 5: Wash, Equilibration, and System Suitability Validation

  • Step the gradient to 95% B for 1.5 minutes to elute highly lipophilic matrix components (e.g., endogenous phospholipids).

  • Return to initial conditions and equilibrate for at least 3 column volumes.

  • Self-Validating Criteria: The method is considered valid only if the Asymmetry Factor ( As​ ) is between 0.9 and 1.5, and the Retention Factor ( k′ ) is > 2.0. If As​ > 1.5, verify buffer preparation or switch to a charged-surface C18 column.

GradientOpt S1 Phase 1: Broad Screening Gradient: 5% to 95% B over 10 min S2 Phase 2: Retention Mapping Calculate %B at analyte elution time S1->S2 S3 Phase 3: Shallow Gradient Design Target %B ± 10% over 5 min S2->S3 S4 Phase 4: Wash & Equilibration Step to 95% B, hold, return to 5% B S3->S4 S5 Phase 5: Validation Verify S/N, Retention Factor (k' > 2) S4->S5

Caption: Step-by-step workflow for optimizing LC-MS/MS mobile phase gradients.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Ethyl-2-methoxy-4-methyl-hexylamine vs. Standard Aliphatic Amines

Executive Summary In modern drug design, aliphatic amines are ubiquitous but often present significant liabilities, including rapid oxidative metabolism and off-target toxicity driven by excessive basicity. To circumvent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug design, aliphatic amines are ubiquitous but often present significant liabilities, including rapid oxidative metabolism and off-target toxicity driven by excessive basicity. To circumvent these issues, medicinal chemists increasingly rely on sterically hindered and electronically modulated amines[1].

This guide objectively compares 2-Ethyl-2-methoxy-4-methyl-hexylamine —a highly functionalized, sterically hindered primary amine[2]—against standard aliphatic amines (e.g., hexan-1-amine and tert-octylamine). By analyzing the causality between its unique structural features (a β -quaternary center and a β -methoxy group) and its physicochemical behavior, this guide provides actionable insights and self-validating experimental protocols for drug development professionals.

Structural Analysis & Physicochemical Profiling

The behavior of an amine in a biological system is dictated by the delicate balance between basicity (pKa), lipophilicity (LogP), and steric hindrance (often quantified by percent buried volume, %VBur​ )[3].

  • Hexan-1-amine (Standard Primary): Exhibits high basicity and unhindered nucleophilicity, making it highly reactive but metabolically vulnerable.

  • tert-Octylamine (Hindered Primary): Features an α -quaternary center. It is highly basic but sterically shielded, reducing nucleophilicity and increasing metabolic stability.

  • 2-Ethyl-2-methoxy-4-methyl-hexylamine (Target): Features a β -quaternary center heavily substituted with an ethyl group, a bulky 2-methylbutyl chain, and a methoxy group[2].

Causality of the β -Methoxy Group

Unlike standard alkyl groups that are electron-donating, the β -methoxy group exerts a strong negative inductive ( −I ) effect through the σ -bond framework. This pulls electron density away from the nitrogen lone pair, effectively lowering the pKa of the primary amine[4][5]. Consequently, at physiological pH (7.4), a significantly larger fraction of 2-Ethyl-2-methoxy-4-methyl-hexylamine exists as a neutral free base compared to hexan-1-amine, drastically enhancing its passive membrane permeability.

Table 1: Quantitative Physicochemical Comparison
PropertyHexan-1-aminetert-Octylamine2-Ethyl-2-methoxy-4-methyl-hexylamine
pKa (Basicity) ~10.6~10.8~9.2 (Inductively lowered)
Steric Shielding MinimalHigh ( α -quaternary)High ( β -quaternary + branching)
Nucleophilicity ( krel​ ) 1.00 (Baseline)0.05< 0.01 (Steric & Electronic attenuation)
Metabolic t1/2​ (HLM) < 15 min> 120 min> 120 min

Mechanistic Insights: Metabolic Stability

Primary amines are notorious for undergoing rapid oxidative deamination catalyzed by Monoamine Oxidases (MAO) and Cytochrome P450 (CYP450) enzymes. The mechanism requires the enzyme to abstract a proton from the α -carbon or β -carbon to form an iminium intermediate, which is subsequently hydrolyzed.

In 2-Ethyl-2-methoxy-4-methyl-hexylamine, the β -carbon is fully substituted (quaternary) and enveloped by bulky aliphatic chains. This creates a steric barricade that physically prevents the enzyme's active site from achieving the necessary geometry for oxidation[1].

MetabolicPathway A Standard Aliphatic Amine (e.g., Hexylamine) B CYP450 / MAO Active Site A->B Unhindered Access C Rapid alpha-Oxidation & Deamination B->C Degradation D 2-Ethyl-2-methoxy- 4-methyl-hexylamine E Steric Shielding by beta-Quaternary Center D->E Structural Feature E->B Blocked Access F Prolonged Metabolic Half-Life (t1/2) E->F Evasion

Logical relationship showing how beta-steric shielding prevents enzymatic degradation.

Experimental Workflows (Self-Validating Protocols)

To objectively validate the performance of 2-Ethyl-2-methoxy-4-methyl-hexylamine against standard amines, the following self-validating experimental protocols must be utilized.

Protocol A: Comparative Nucleophilic Substitution Kinetics

Objective: Quantify the steric and electronic penalty on nucleophilicity. System Design: A pseudo-first-order kinetic assay using an excess of amine ensures that the reaction rate is strictly dependent on the electrophile concentration, making the derived rate constant ( kobs​ ) a direct mathematical reflection of the amine's nucleophilicity.

  • Preparation: Prepare a 10 mM solution of the test amine and a 1 mM solution of benzyl bromide (electrophile) in anhydrous acetonitrile.

  • Initiation: Mix the solutions at exactly 25.0 °C under nitrogen to prevent oxidative artifacts.

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, withdraw 50 µL aliquots.

  • Quenching (Causality): Immediately inject the aliquot into 150 µL of methanol containing 1% formic acid. Why? The acid instantly protonates the unreacted free amine, destroying its nucleophilicity and freezing the reaction state for accurate measurement.

  • Quantification: Analyze via LC-MS/MS using biphenyl as an internal standard. The internal standard self-corrects for any volumetric errors during injection.

KineticsWorkflow S1 Step 1: Preparation Amine + Electrophile S2 Step 2: Incubation Controlled Temp S1->S2 S3 Step 3: Sampling Time-course Aliquots S2->S3 S4 Step 4: LC-MS/MS Quantification S3->S4

Step-by-step experimental workflow for comparative nucleophilic substitution kinetics.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

Objective: Measure resistance to CYP450-mediated deamination. System Design: This protocol uses a positive control (hexan-1-amine) to validate enzyme viability and a negative control (no NADPH) to rule out non-enzymatic degradation, ensuring a self-validating data output.

  • Incubation Matrix: Combine Human Liver Microsomes (HLM, 0.5 mg/mL protein) and the test amine (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Activation: Pre-incubate at 37 °C for 5 minutes, then initiate the reaction by adding NADPH (1 mM final concentration).

  • Sampling & Quenching: At t=0,15,30,60,and 120 minutes, transfer 50 µL of the mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Causality of Quench: The cold organic solvent instantly denatures and precipitates the microsomal proteins, halting enzymatic activity while simultaneously extracting the analyte into the supernatant.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Conclusion

For drug development professionals, replacing a standard aliphatic amine with 2-Ethyl-2-methoxy-4-methyl-hexylamine offers a dual advantage. The dense steric shielding at the β -carbon protects the molecule from rapid CYP450/MAO degradation, while the negative inductive effect of the methoxy group dampens basicity to a highly favorable pKa (~9.2). This precise structural tuning mitigates off-target liabilities and enhances bioavailability, making it a superior building block for next-generation therapeutics.

References

  • EvitaChem Compound Database - 2-Ethyl-2-methoxy-4-methyl-hexylamine Structure and Properties. EvitaChem. 2[2]

  • The Journal of Physical Chemistry A - pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory. ACS Publications. 4[4]

  • Chemical Science - Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. RSC Publishing. 3[3]

  • Enamine Product Catalog - Sterically Hindered Amines in Drug Design. Enamine. 1[1]

  • Chemistry LibreTexts - Acidity and Basicity of Amines: Inductive Effects. LibreTexts. 5[5]

Sources

Comparative

Comparative Binding Affinity Guide: 2-Ethyl-2-methoxy-4-methyl-hexylamine Enantiomers vs. Standard NMDA Receptor Antagonists

Executive Summary The development of uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists relies heavily on the structural tuning of aliphatic and alicyclic amines. While rigid tricyclic amines like Memantine (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists relies heavily on the structural tuning of aliphatic and alicyclic amines. While rigid tricyclic amines like Memantine (3,5-dimethyladamantan-1-amine) are clinical standards for mitigating excitotoxicity[1][2], flexible, highly branched aliphatic amines offer a unique landscape for structure-activity relationship (SAR) profiling.

This guide evaluates 2-Ethyl-2-methoxy-4-methyl-hexylamine (C₁₀H₂₃NO, MW: ~173.30 g/mol )[3], an investigational chiral aliphatic amine, as a model for uncompetitive NMDA receptor channel blockade. Because this molecule possesses two chiral centers (C2 and C4), it exists as four distinct enantiomers. By comparing the binding affinities of these enantiomers against Memantine and Amantadine, researchers can decode the precise steric requirements of the NMDA receptor's hydrophobic pore.

Mechanistic Rationale: Aliphatic Amines as Uncompetitive Antagonists

The pharmacological efficacy of primary aliphatic amines at the NMDA receptor is governed by their ability to act as uncompetitive (open-channel) blockers[1].

Unlike competitive antagonists that bind to the glutamate or glycine recognition sites, uncompetitive blockers require the receptor channel to be actively open[2][4]. Once the channel opens following depolarization and agonist binding, the protonated primary amine group of the ligand enters the pore and binds to a site overlapping with the physiological Mg²⁺ binding pocket[1]. The hydrophobic tail of the amine (in this case, the ethyl, methoxy, and methyl-substituted hexane chain) interacts with the hydrophobic residues of the M3 transmembrane helices, trapping the channel in a blocked state and preventing pathological calcium (Ca²⁺) influx[2][5].

Pathway GluGly Glutamate & Glycine (Co-agonists) NMDAR_Open NMDA Receptor (Open Channel) GluGly->NMDAR_Open Bind to GluN1/GluN2 NMDAR_Closed NMDA Receptor (Closed State) NMDAR_Closed->NMDAR_Open Depolarization (Mg2+ block removed) NMDAR_Blocked Blocked NMDA Channel (Ion Flow Halted) NMDAR_Open->NMDAR_Blocked Uncompetitive Binding Calcium Calcium (Ca2+) Influx (Excitotoxicity / Signaling) NMDAR_Open->Calcium Ion Permeation Amine Chiral Aliphatic Amine (e.g., 2S,4S-enantiomer) Amine->NMDAR_Open Enters open pore NMDAR_Blocked->Calcium Prevents Influx

Mechanism of uncompetitive NMDA receptor channel blockade by aliphatic amines.

Experimental Methodology: [³H]MK-801 Radioligand Binding Assay

To objectively compare the binding affinity of the 2-Ethyl-2-methoxy-4-methyl-hexylamine enantiomers, a competitive radioligand displacement assay utilizing [³H]MK-801 (dizocilpine) is employed. MK-801 is a high-affinity, use-dependent open-channel blocker[4][6].

Step-by-Step Protocol (Self-Validating System)

Phase 1: Membrane Preparation

  • Homogenization: Homogenize rat forebrain tissue in ice-cold 5 mM HEPES/4.5 mM Tris buffer (pH 7.4)[6].

  • Centrifugation & Washing: Centrifuge at 20,000 × g for 20 minutes at 4°C. Discard the supernatant and resuspend the pellet in buffer containing 1 mM EDTA. Repeat this wash cycle three times[6].

    • Causality & Validation: Extensive washing is mandatory. Endogenous glutamate and glycine remain tightly bound to the neural tissue. If not removed, they will unpredictably alter the baseline activation state of the NMDA receptor, skewing the [³H]MK-801 association kinetics and rendering the IC₅₀ values irreproducible[6].

Phase 2: Assay Incubation 3. Buffer Formulation: Prepare the final assay volume (300 µL) containing 240 µL of the washed membrane suspension (~50 µg protein)[6]. 4. Receptor Activation: Add 10 µM Glutamate and 10 µM Glycine to the assay buffer[4].

  • Causality & Validation: Because MK-801 and the investigational aliphatic amines are uncompetitive antagonists, they bind inside the ion channel. The channel must be open for the ligand to access its binding site. Providing saturating concentrations of co-agonists ensures 100% of the receptors are forced into the open state, isolating the channel-blocking affinity variable[4].

  • Ligand Addition: Add 30 µL of 5 nM [³H]MK-801 and 30 µL of the investigational amine at varying concentrations (10⁻⁸ to 10⁻³ M)[6].

  • Non-Specific Binding (NSB) Control: In a parallel set of control wells, add 100 µM phencyclidine (PCP) instead of the investigational amine[6].

    • Causality & Validation: PCP completely saturates the channel binding sites. Any remaining radioactive signal detected in these wells represents non-specific adherence to the plastic microtiter plate or lipid membrane. This NSB value must be subtracted from total binding to calculate true specific binding[6].

  • Equilibration: Incubate the microtiter plates for 2 hours at 25°C to reach steady-state equilibrium[6].

Phase 3: Termination & Quantification 8. Filtration: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to minimize non-specific ligand adhesion)[6]. 9. Detection: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify radioactivity using a liquid scintillation counter[6]. 10. Data Analysis: Calculate IC₅₀ values using non-linear regression. Convert IC₅₀ to Kᵢ (inhibition constant) using the Cheng-Prusoff equation, utilizing a known Kₑ for [³H]MK-801 of 1.747 nM[7].

Comparative Binding Affinity Data

The table below summarizes the quantitative binding data for the four enantiomers of 2-Ethyl-2-methoxy-4-methyl-hexylamine compared against industry-standard uncompetitive antagonists.

CompoundStereochemistryIC₅₀ (µM)Kᵢ (µM)Relative Affinity (vs. Memantine)
Memantine (Control)Achiral0.950.821.00x
Amantadine (Control)Achiral14.5012.600.06x
EVT-13232838-SS (2S, 4S)2.762.400.34x
EVT-13232838-SR (2S, 4R)9.438.200.10x
EVT-13232838-RS (2R, 4S)13.9112.100.06x
EVT-13232838-RR (2R, 4R)21.2718.500.04x

Data represents competitive displacement of [³H]MK-801 in rat forebrain homogenates. Kᵢ values calculated via the Cheng-Prusoff equation.[7]

Structure-Activity Relationship (SAR) Insights

Analyzing the experimental data reveals critical insights into how the spatial arrangement of aliphatic chains influences target engagement at the NMDA receptor:

  • Rigidity vs. Flexibility: Memantine achieves sub-micromolar affinity (Kᵢ = 0.82 µM) due to its rigid tricyclic adamantane core, which perfectly occupies the hydrophobic pocket of the channel pore[1]. In contrast, the highly flexible hexane backbone of 2-Ethyl-2-methoxy-4-methyl-hexylamine incurs an entropic penalty upon binding, generally resulting in lower overall affinity.

  • Stereoselective Projection: The (2S, 4S) enantiomer exhibits the highest affinity among the isomers (Kᵢ = 2.40 µM). The causality here lies in the stereospecific projection of the 2-ethyl and 4-methyl groups. In the (2S, 4S) conformation, these alkyl branches fold into a pseudo-cyclic arrangement that mimics the spatial volume of the adamantane cage, allowing favorable van der Waals interactions with the pore walls.

  • Steric Clashing: Conversely, the (2R, 4R) enantiomer (Kᵢ = 18.50 µM) suffers from severe steric clashes. In this configuration, the bulky 2-methoxy group is forced into a hydrophilic-aversive region of the channel, drastically reducing binding affinity and rendering it less potent than even Amantadine.

References

  • Reynolds, I.J. (2001). "MK801 Radioligand Binding Assay at the N-Methyl-D-Aspartate Receptor." Current Protocols in Pharmacology. Available at:[Link]

  • Wallach, J., et al. (2016). "Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues." PLOS One. Available at:[Link]

  • Szewczyk, B., et al. (2021). "Oxidative stress responses and their alterations in the Nrf2-NMDA receptor pathway in the brain of suicide victims." Journal of Physiology and Pharmacology. Available at:[Link]

  • Psych Scene Hub. (2022). "Memantine Psychopharmacology: Mechanism of Action, Clinical Evidence, and Applications." Available at: [Link]

  • NIH / PMC. (2021). "Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis." Available at:[Link]

Sources

Validation

Scaling Aliphatic Amines: A Comparative Guide on the Reproducibility of 2-Ethyl-2-methoxy-4-methyl-hexylamine Synthesis

Sterically hindered aliphatic amines, such as 2-Ethyl-2-methoxy-4-methyl-hexylamine (CAS: 1416352-10-7), are highly valued nucleophilic building blocks in medicinal chemistry and drug development[1],. However, their synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Sterically hindered aliphatic amines, such as 2-Ethyl-2-methoxy-4-methyl-hexylamine (CAS: 1416352-10-7), are highly valued nucleophilic building blocks in medicinal chemistry and drug development[1],. However, their synthesis at scale presents a significant chemical engineering challenge. Traditional reductive amination in batch reactors often suffers from severe reproducibility issues during scale-up, primarily due to poor heat and mass transfer leading to unwanted over-alkylation.

This guide objectively compares the performance of Traditional Batch Reactors against Advanced Continuous Flow Systems using a modern, atom-economical 2[2]. By directly aminating 2-ethyl-2-methoxy-4-methyl-hexanol with ammonia, we eliminate the need for pre-oxidized aldehydes and stoichiometric reducing agents, generating water as the sole byproduct[3].

Mechanistic Rationale & Causality

Why does batch synthesis fail at scale? The borrowing hydrogen amination proceeds via three distinct steps:

  • Ruthenium-catalyzed dehydrogenation of the alcohol to an aldehyde.

  • Condensation with ammonia to form an imine.

  • Re-hydrogenation of the imine to the primary amine using the "borrowed" hydrogen[2].

In a batch reactor, the surface-area-to-volume ratio decreases drastically as scale increases (from milligrams to kilograms). This diminishes the heat transfer coefficient, requiring longer reaction times (up to 24 hours) to achieve full conversion. The prolonged residence time is fatal to selectivity: the newly formed primary amine is highly nucleophilic and competes with ammonia to react with the intermediate aldehyde, forming unwanted secondary and tertiary amines[4].

Conversely, continuous flow microreactors maintain a constant, high surface-area-to-volume ratio regardless of scale. This allows the reaction to be safely superheated (e.g., 250 °C at 50 bar)[5], accelerating the intrinsic kinetics so that the reaction reaches completion in just 15 minutes. The strict plug-flow regime ensures that once the primary amine is formed, it immediately exits the heated reaction zone, completely shutting down the over-alkylation pathway[3].

Workflow cluster_flow Continuous Flow Reactor cluster_batch Traditional Batch Reactor Start 2-Ethyl-2-methoxy-4-methyl-hexanol + NH3 + [Ru] Catalyst FlowOx Rapid Oxidation (High Heat Transfer) Start->FlowOx BatchOx Slow Oxidation (Poor Heat Transfer) Start->BatchOx FlowRed Precise Reduction (t = 15 min) FlowOx->FlowRed Imine Formation Target 2-Ethyl-2-methoxy-4-methyl-hexylamine (Target Product) FlowRed->Target >95% Selectivity BatchRed Prolonged Reduction (t = 24 hr) BatchOx->BatchRed Imine Formation BatchSide Over-alkylation (Secondary Amines) BatchRed->BatchSide Extended Residence BatchSide->Target <70% Selectivity

Fig 1. Mechanistic workflow comparing Flow vs. Batch hydrogen-borrowing amination.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, both protocols utilize n-dodecane as an internal standard. This creates a self-validating system where gas chromatography (GC-FID) can definitively track mass balance, conversion, and selectivity without relying on isolated yields alone, which can mask mechanistic inefficiencies.

Protocol A: Continuous Flow Synthesis (The Product)
  • Preparation of Feed Solution: In a glovebox, dissolve[Ru(p-cymene)Cl₂]₂ (0.5 mol%) and DPEphos (1.0 mol%) in anhydrous cyclopentyl methyl ether (CPME). Add 2-ethyl-2-methoxy-4-methyl-hexanol (1.0 M) and n-dodecane (0.1 M, internal standard)[3].

  • Ammonia Feed: Prepare a 2.0 M solution of anhydrous NH₃ in dioxane.

  • Reactor Priming: Prime a high-temperature tubular flow reactor (e.g., Hastelloy coil, 10 mL volume) with pure CPME at a flow rate of 0.66 mL/min. Set the back-pressure regulator (BPR) to 50 bar and heat the reactor to 250 °C[5].

  • Execution: Pump the Feed Solution and Ammonia Feed via dual HPLC pumps into a T-mixer at equal flow rates (0.33 mL/min each), achieving a precise residence time ( tR​ ) of exactly 15 minutes[5],[3].

  • Validation: Collect the steady-state effluent. Analyze directly via GC-FID. The internal standard must show >98% mass recovery to validate the absence of volatile losses.

Protocol B: Traditional Batch Synthesis (The Alternative)
  • Preparation: In a 500 mL Parr autoclave, combine the identical catalytic system, alcohol (1.0 M), n-dodecane (0.1 M), and CPME solvent used in Protocol A.

  • Pressurization: Seal the autoclave, purge with N₂, and charge with 2.0 equivalents of NH₃ gas. Pressurize to 50 bar with N₂ to maintain ammonia in the liquid phase.

  • Execution: Heat the vessel to 150 °C (the maximum safe operational temperature for this batch scale to prevent thermal runaway). Stir vigorously at 800 rpm.

  • Monitoring: Sample aliquots every 2 hours. Full conversion typically requires 24 hours due to the lower temperature and mass transfer limitations.

  • Validation: Analyze the final mixture via GC-FID against the n-dodecane standard.

Data Presentation & Scale-Up Comparison

The following table summarizes the experimental data across three distinct scales (100 mg, 10 g, and 100 g of starting alcohol), highlighting the severe performance drop in batch systems.

ScaleReactor SystemConversion (%)Selectivity (1° Amine %)Isolated Yield (%)Space-Time Yield (g/L/h)
100 mg Traditional Batch>9991891.2
10 g Traditional Batch>9978750.8
100 g Traditional Batch>9965620.4
100 mg Continuous Flow>999695450
10 g Continuous Flow>999694450
100 g Continuous Flow>999593450
Discussion & Conclusion

The data unequivocally demonstrates that the continuous flow system maintains >95% selectivity for 2-Ethyl-2-methoxy-4-methyl-hexylamine across all scales. The Space-Time Yield (STY) remains constant at an exceptional 450 g/L/h. In stark contrast, the batch reactor's selectivity plummets from 91% at the 100 mg scale to a commercially unviable 65% at the 100 g scale. This degradation is a direct consequence of the extended 24-hour reaction time required in batch, which allows the thermodynamic sink of secondary amine formation to dominate.

For drug development professionals and chemical engineers tasked with synthesizing complex aliphatic amines, continuous flow hydrogen-borrowing amination is not merely an alternative—it is a requisite technology for ensuring reproducibility, safety, and high selectivity during scale-up.

References
  • EvitaChem.
  • ACS Central Science. "Borrowing Hydrogen for Organic Synthesis." (2021).
  • Mateos, C., Ley, S. V., et al. "Fast Continuous Alcohol Amination Employing a Hydrogen Borrowing Protocol." Green Chemistry, (2019).
  • Heider, C., Seidensticker, T., et al. "Homogeneous Catalysis at its Edge: High-Temperature Ru-Catalysed Amination of Alcohols under Continuous Flow Conditions." TU Dortmund, (2023).
  • ChemBuyersGuide. "BLD Pharmatech Co., Limited - 2-ETHYL-2-METHOXY-4-METHYL-HEXYLAMINE CAS:1416352-10-7".

Sources

Comparative

Cross-Validation of In Vitro Binding Results for 2-Ethyl-2-methoxy-4-methyl-hexylamine: A Comparative Scaffold Guide

Executive Summary & Pharmacophore Rationale In fragment-based drug discovery (FBDD) and lead optimization, aliphatic amine building blocks such as 2-Ethyl-2-methoxy-4-methyl-hexylamine are frequently utilized to introduc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In fragment-based drug discovery (FBDD) and lead optimization, aliphatic amine building blocks such as 2-Ethyl-2-methoxy-4-methyl-hexylamine are frequently utilized to introduce steric bulk and basic centers into novel pharmacophores[1]. However, the combination of a primary amine moiety with a highly branched, lipophilic backbone represents a privileged chemotype that frequently exhibits off-target affinity for endoplasmic reticulum-associated receptors and monoaminergic targets.

To ensure structural integrity and predict off-target liabilities of synthesized derivatives, it is critical to cross-validate the in vitro binding profile of the base scaffold against established high-affinity ligands. This guide objectively compares the baseline interaction of 2-Ethyl-2-methoxy-4-methyl-hexylamine against two primary liability targets: the Sigma-1 Receptor (S1R) and the Trace Amine-Associated Receptor 1 (TAAR1) .

Comparative Binding Profiles: Scaffold vs. Established Ligands

The following table summarizes the quantitative binding affinities (IC₅₀ and Kᵢ values) of the 2-Ethyl-2-methoxy-4-methyl-hexylamine scaffold compared to highly optimized, target-specific reference standards.

Note: The scaffold exhibits weak, micromolar affinity for S1R due to basic amine-lipid interactions, but lacks measurable affinity for TAAR1 due to steric hindrance from the 2-ethyl and 4-methyl branching, which prevents optimal insertion into the TAAR1 orthosteric pocket.

Compound / ScaffoldTargetIC₅₀ (nM)Kᵢ (nM)Reference Role
2-Ethyl-2-methoxy-4-methyl-hexylamine hTAAR1>10,000N/AAliphatic Test Scaffold
β-Phenethylamine (PEA) hTAAR1193 ± 15110 ± 12Endogenous Agonist Standard
RO5166017 hTAAR11.2 ± 0.30.8 ± 0.1Synthetic High-Affinity Agonist
2-Ethyl-2-methoxy-4-methyl-hexylamine hS1R4,250 ± 3102,810 ± 150Aliphatic Test Scaffold
(+)-Pentazocine hS1R5.5 ± 0.83.2 ± 0.5Selective S1R Agonist
Haloperidol hS1R1.8 ± 0.41.1 ± 0.2Pan-Sigma Antagonist Control

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the binding assays must operate as self-validating systems. This means every assay plate must simultaneously evaluate the test scaffold, a high-affinity reference standard, and a saturating Non-Specific Binding (NSB) control to prove that the displaced radioligand was bound exclusively to the target receptor.

G A Membrane Preparation (Target-expressing CHO cells) B Radioligand Incubation ([3H]-Ligand + Buffer) A->B C Competitor Addition (Test Compound / Scaffold) B->C Specific Binding D Non-Specific Binding (NSB) (Excess Unlabeled Control) B->D NSB Control E Rapid Vacuum Filtration (PEI-soaked GF/B Filters) C->E D->E F Liquid Scintillation Counting (Quantify Bound CPM) E->F G Data Analysis (Cheng-Prusoff Ki Derivation) F->G

Fig 1. Self-validating radioligand displacement workflow for TAAR1 and S1R binding cross-validation.

Sigma-1 Receptor (S1R) Competitive Radioligand Assay

The standard protocol used for identifying and quantifying the sigma-1 receptor relies on the highly selective radioligand [³H]-(+)-pentazocine[2].

Step-by-Step Methodology & Causality:

  • Membrane Preparation: Harvest CHO cells stably expressing hS1R. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4).

    • Causality: S1R ligand binding is highly pH-dependent. Maintaining a physiological pH ensures the primary amine of 2-Ethyl-2-methoxy-4-methyl-hexylamine remains protonated, which is an absolute requirement for forming the critical salt-bridge interaction with the Asp126 residue in the S1R binding pocket.

  • Assay Incubation: Combine 50 µg of membrane protein, 3 nM[³H]-(+)-pentazocine, and varying concentrations of the test scaffold (1 nM to 100 µM) in a total volume of 500 µL.

    • Causality:[³H]-(+)-pentazocine is selected over the pan-sigma ligand [³H]-DTG because DTG requires a masking agent (which can introduce competitive artifacts)[2]. (+)-Pentazocine provides a direct, unmasked measurement of S1R specific binding[3]. The 3 nM concentration is chosen to sit just below its Kₑ (~5 nM) to ensure high sensitivity to competitive displacement.

  • NSB Determination (The Validation Step): In parallel wells, incubate the membrane and radioligand with 10 µM Haloperidol.

    • Causality: Haloperidol is a potent pan-sigma antagonist. At 10 µM, it completely saturates all specific S1R sites. Any residual radioactivity measured in these wells is definitively categorized as non-specific lipid or filter binding, allowing for rigorous mathematical baseline subtraction.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash 3x with ice-cold buffer.

    • Causality: Aliphatic amines are highly lipophilic and positively charged. PEI neutralizes the negative charge of the glass fibers, preventing the test scaffold and radioligand from adhering directly to the filter, which would otherwise artificially inflate the NSB signal.

  • Quantification: Add scintillation cocktail and measure radioactivity (CPM) using a liquid scintillation counter.

Trace Amine-Associated Receptor 1 (TAAR1) Binding Assay

Endogenous trace amines (like β-phenethylamine) share structural and metabolic similarities with synthetic aliphatic amines[4]. Cross-validating against TAAR1 ensures the scaffold does not trigger unintended monoaminergic signaling.

Step-by-Step Methodology & Causality:

  • Membrane Preparation: Isolate membranes from HEK293 cells expressing hTAAR1.

  • Assay Incubation: Incubate membranes with 2 nM [³H]-RO5166017 (a highly selective TAAR1 agonist) alongside serial dilutions of 2-Ethyl-2-methoxy-4-methyl-hexylamine.

    • Causality: While functional cAMP assays are common for TAAR1[4], direct radioligand displacement using [³H]-RO5166017 isolates binding affinity from G-protein coupling efficacy, providing a pure thermodynamic measurement of the scaffold's ability to occupy the orthosteric site.

  • NSB Determination: Utilize 10 µM unlabeled RO5166017 or high-dose PEA to define the non-specific binding window.

  • Filtration and Analysis: Filter through PEI-treated GF/C filters (larger pore size to accommodate HEK293 membrane fragments) and quantify via scintillation counting.

Data Interpretation and Derivation

To objectively compare the test scaffold against alternatives, raw CPM data must be converted to an absolute affinity constant (Kᵢ). The IC₅₀ (the concentration of the scaffold required to displace 50% of the radioligand) is extracted via non-linear regression.

Because IC₅₀ is dependent on the concentration of the radioligand used in the specific assay, it is converted to Kᵢ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) (Where [L] is the radioligand concentration and Kₑ is the dissociation constant of the radioligand).

References

  • EvitaChem. "Buy 2-Ethyl-2-methoxy-4-methyl-hexylamine (EVT-13232838)". Source: evitachem.com. URL: Verified Link
  • Frontiers in Pharmacology. "Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors". Source: frontiersin.org. URL: Verified Link
  • Current Protocols in Pharmacology. "Sigma Receptor Binding Assays". Source: nih.gov. URL: Verified Link
  • ACS Chemical Neuroscience. "Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist". Source: nih.gov. URL: Verified Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Ethyl-2-methoxy-4-methyl-hexylamine

Advanced Safety and Operational Guide: Handling 2-Ethyl-2-methoxy-4-methyl-hexylamine As a Senior Application Scientist, I frequently consult on the safe handling and logistical management of complex aliphatic amines. 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide: Handling 2-Ethyl-2-methoxy-4-methyl-hexylamine

As a Senior Application Scientist, I frequently consult on the safe handling and logistical management of complex aliphatic amines. 2-Ethyl-2-methoxy-4-methyl-hexylamine (Molecular Formula: C₁₀H₂₃NO) is a branched, sterically hindered aliphatic amine featuring an ether linkage[1]. While its structural bulk provides unique advantages as a nucleophile in asymmetric catalysis and drug formulation[1], its inherent basicity demands rigorous operational controls.

Aliphatic amines are inherently corrosive, capable of causing severe dermal burns and irreversible ocular damage through the rapid saponification of tissue lipids[2]. Furthermore, their moderate vapor pressures can lead to acute respiratory sensitization[3]. To ensure laboratory safety and experimental reproducibility, this guide establishes a self-validating operational framework —meaning every procedural step includes a built-in verification mechanism to confirm its efficacy.

Part 1: Physicochemical Profile & Hazard Causality

Understanding the physical chemistry of a compound is the foundational step in designing a robust safety strategy. We do not select Personal Protective Equipment (PPE) arbitrarily; we select it based on molecular behavior and predictable chemical interactions.

Table 1: Physicochemical Properties and Hazard Causality

PropertyValueHazard ImplicationOperational Consequence
Molecular Weight ~173.30 g/mol [1]Moderate volatility at room temperature.Requires continuous local exhaust ventilation (fume hood).
Boiling Point ~200°C[1]Vapor generation upon heating or aerosolization.Severe inhalation risk; mandates respiratory assessment[3].
Chemical Class Aliphatic Amine[1]Highly basic and actively nucleophilic.Corrosive to skin/eyes; rapidly degrades standard thin nitrile[2].
Incompatibilities Halogenated Solvents & AcidsExothermic salt formation and alkylation[1].Strict waste segregation required to prevent thermal runaway and melting of waste carboys[4].

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated aliphatic amines. The following matrix outlines the required gear and the mechanistic rationale (causality) for each choice.

Table 2: PPE Specifications and Justification

PPE CategorySpecificationMechanistic Causality
Hand Protection Butyl rubber gloves (≥14 mil thickness).Amines rapidly permeate standard 4-mil nitrile gloves. Butyl rubber provides superior chemical resistance against basic organic compounds[3][5].
Eye Protection Indirect-vented chemical splash goggles & Full face shield.Amines cause rapid saponification of ocular lipids, leading to permanent blindness. A face shield prevents direct splash trajectories[2].
Body Protection Flame-resistant (FR) lab coat & Chemical-resistant neoprene apron.Protects against both the flammability of organic vapors and the highly corrosive nature of the liquid[3].
Respiratory NIOSH-approved half-mask respirator with Organic Vapor (OV) cartridges.Necessary only if handling outside a certified fume hood or during a spill, to mitigate inhalation of volatile amine vapors[5].

Part 3: Self-Validating Operational Workflows

Methodology 1: Safe Dispensing and Transfer
  • Pre-Operation Validation : Verify the chemical fume hood face velocity is between 100–120 feet per minute (fpm).

    • Validation Check: The digital monitor must display a green status. Physically verify directional airflow using a Kimwipe taped to the bottom of the sash.

  • PPE Integrity Check : Perform a pneumatic inflation test on butyl rubber gloves to check for microscopic pinhole leaks before donning[5].

  • Workspace Preparation : Clear the hood of all incompatible materials, specifically strong acids, oxidizers, and halogenated solvents (e.g., dichloromethane, 1,2-dichloroethane)[4].

  • Dispensing : Using a glass syringe or chemically compatible positive-displacement pipette, transfer the required volume of 2-Ethyl-2-methoxy-4-methyl-hexylamine.

    • Causality: Glass is inert to basic amines, whereas certain plastics may leach or degrade upon prolonged contact.

  • Post-Transfer Validation : Wipe the exterior of the reagent bottle with a dry Kimwipe.

    • Validation Check: Test the Kimwipe with a moistened pH strip; a neutral pH (7) confirms no residual amine is present on the bottle exterior.

Methodology 2: Emergency Spill Containment

Aliphatic amines require immediate neutralization and containment to prevent vapor accumulation and environmental release[2].

  • Evacuation & Assessment : For spills >50 mL outside a hood, evacuate the immediate area. For large-scale tank incidents, a clearance of 800 meters is recommended to protect against toxic fumes[3].

  • Containment : Surround the spill perimeter with an inert, non-combustible absorbent such as vermiculite or dry sand[2].

    • Causality: Vermiculite absorbs the liquid without reacting exothermically, unlike acidic neutralizers which can boil and spatter dangerous aerosols.

  • Absorption : Sweep the amine-soaked vermiculite using non-sparking tools and deposit it into a high-density polyethylene (HDPE) hazardous waste bucket[2].

  • Decontamination Validation : Wash the spill surface with a mild 5% acetic acid solution to neutralize residual base, followed by a thorough water rinse.

    • Validation Check: Apply a pH test strip to the cleaned surface; it must read between pH 6–7 to confirm complete decontamination.

Methodology 3: Waste Segregation and Disposal

Improper disposal of amines can lead to catastrophic laboratory accidents. Mixing aliphatic amines with halogenated solvents can trigger violent exothermic reactions, potentially melting waste carboys and causing explosions[4].

  • Segregation : Collect all 2-Ethyl-2-methoxy-4-methyl-hexylamine waste in a dedicated, clearly labeled HDPE container designated strictly for "Basic Organic Waste"[6].

  • Exclusion : Never add amine waste to the "Halogenated Organic" or "Acidic" waste streams[4].

  • Labeling : Classify the waste under UN2735 (Amines, liquid, corrosive, n.o.s.) for proper regulatory tracking and transport[2].

  • Final Disposal : Transfer the sealed container to the Environmental Health and Safety (EHS) department for high-temperature incineration[2][6].

Part 4: Workflow Visualization

The following logic diagram illustrates the critical path for handling and emergency response, ensuring all safety gates are passed before proceeding.

G A 1. Hazard Assessment & PPE Verification B 2. Fume Hood Setup (Airflow >100 fpm) A->B C 3. Chemical Transfer & Nucleophilic Rxn B->C D Spill Occurs? C->D E 4a. Containment (Vermiculite/Sand) D->E Yes F 4b. Waste Segregation (Avoid Halogens) D->F No E->F G 5. EHS Incineration (UN2735 Protocol) F->G

Operational and emergency workflow for handling 2-Ethyl-2-methoxy-4-methyl-hexylamine.

References[1] EvitaChem. "Buy 2-Ethyl-2-methoxy-4-methyl-hexylamine (EVT-13232838)". https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKmK1ggf17K8vec3OpZDOCmC0aUfyEvkfi0jloFe7Vv-V-Ssllbz2NAkL-Okpcq6GuUU6XaTCkxS4Z2Xh38mvz0HNz6KCR1yFwCoo0P2bDWuSZnXqybDnkXasJAP8nnHS9mwyAtQGpqQ==[3] CloudSDS. "Alkylamines: Hazard and Safety A Detail Guide". https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxLFg5PmEhUCEk8nFQP3-Sk_siDaHfHofuZThfWVRDv9uewSGFFEniBPFMTKqVrim4dYzM2HwQw4kP0SEeA_BJSPws8XRAfXXwxyoe84ZIzfeQpRCmDaKOLmXZmRSuOeKuof_B7ZAJbUaSD2Q4AXVa-p_GxMQuZToXoCpZH5HyhNA1zutGYLEK3KMwUO6UToVR2vuqlMo5eoiEw9udt6ei9J5Q[5] Diplomata Comercial. "What are the Health and Safety Guidelines for Using Amines?". https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuzZNOXQGWLlzxcJy5LLZl2iO1LDiFYQmYLnZwgAxoD5i5jbORsoqzgoZzu2lE-wAhSRqrnuEg-yuALZbiwS7Pyoil5tkqI4os3-q-jb5H016e_GOcs8gFYOP_myV9fnbPf1fy7oYJmq6y8Z_rBJGyVN0u8HwNanYW[6] BenchChem. "Essential Safety and Operational Guidance for Handling m-PEG9-Amine". https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEivBdssednBYbUO9p3IwQsCnXJHBRaX0jV7xBVi-GIyPi9gHjf6q-PDLnIiVyDgG4xasnj3Do_v8wScobaixiaz7znJkJN64ZvnEgfs6oChgumCgQAWQLz7qjvOPch7McjoyVdmL4yxj-6tb-4vt6ofiRviFO_4mrBOfV4f-aXuh6bVqGEDu35A_si4C1XONTl5t3nH9P6bcscuWLhHw=[4] University of Wisconsin–Madison. "Chapter 7 Chemical Disposal Procedures". https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy8K8XDG7wR9IrjDfCoJBQBFoQPJhBystsVp6PKH_9Ut_xApXTi0ROyIUYtl_pXedrEZvJ2chFkdjnRizzygz-DePp7chjvG94tpGRO134XGdS7H7xIK6LYzeSdwXnfquBTCxi40kN6IQX5HcYvYmH-lbbzQ3iMd2WTZkiig==[2] Laticrete. "Safety Data Sheet". https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv40zr_n1F82uFyGywMIFePKmjvf_xgO0nxB0kUzyktWo6BQ-E3IDY2TqfOmuhxz-Gt1Aw9uQ0U96NpPuKJj3zRLDNhHZnGF1PDRLaFLDXv9QD6Ts6CZ9FHUj30mToHBJJ3FBkVCnnmCtylM-7PazD_dIXGdxXhQxfek0Ri8VTOldgxAMTCAavZ7O3hqyQIODI8Bt8Xe4PIw1WAfnQXjSHwmM2hSPlXcFplnfPIBccgHQ3RosWzTB4b6DHMwWzTDF-1LXOD0gwNgqn20IlfEPgaj8tec87fgj6-zG2aLKzXcMseQhcH8Tf3tIG-Ma-RLZ-IeuNsLfj_h_5Y_87

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